Methyl 5-nitrobenzofuran-3-carboxylate
Description
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Properties
Molecular Formula |
C10H7NO5 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 5-nitro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H7NO5/c1-15-10(12)8-5-16-9-3-2-6(11(13)14)4-7(8)9/h2-5H,1H3 |
InChI Key |
BHDRORBCAUKIRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis and Characterization of Methyl 5-nitrobenzofuran-3-carboxylate
Technical Monograph | Version 1.0
Abstract This guide details the synthesis, purification, and characterization of Methyl 5-nitrobenzofuran-3-carboxylate , a critical scaffold in the development of antimicrobial and antitumor pharmacophores. Unlike generic protocols, this document focuses on the Rap-Stoermer condensation , optimized for the electron-deficient 5-nitro substitution pattern. The methodology emphasizes "self-validating" checkpoints—visual and spectral indicators that ensure protocol adherence and product integrity.
Introduction & Retrosynthetic Analysis
The benzofuran moiety is a privileged structure in medicinal chemistry, capable of intercalating into DNA and inhibiting specific kinases. The 5-nitro variant is particularly valuable; the nitro group serves as a handle for reductive activation (hypoxia-selective prodrugs) or further functionalization to amino-benzofurans. The 3-carboxylate group provides a versatile position for amidation, essential for tuning lipophilicity and target binding.
Retrosynthetic Logic
To synthesize the target (1) , we disconnect the furan ring at the O-C2 and C2-C3 bonds. This reveals two primary precursors: 5-nitrosalicylaldehyde (2) and methyl chloroacetate (3) .
-
Strategic Choice: The Rap-Stoermer condensation is selected over the Feist-Benary synthesis because it allows for a one-pot cascade (O-alkylation
intramolecular aldol dehydration) under basic conditions, avoiding the isolation of unstable intermediates.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the furan core.
Experimental Protocol: The Optimized Route
Reaction Class: Base-Mediated Rap-Stoermer Condensation Scale: 10 mmol (scalable to 100 mmol)
Materials & Reagents
| Reagent | Equiv.[1][2][3][4] | Role | Critical Attribute |
| 5-Nitrosalicylaldehyde | 1.0 | Limiting Reagent | Dry, yellow solid |
| Methyl Chloroacetate | 1.2 | Alkylating Agent | Liquid, lachrymator |
| Potassium Carbonate (K₂CO₃) | 2.5 | Base | Anhydrous, finely ground |
| Potassium Iodide (KI) | 0.1 | Catalyst | Finkelstein activator |
| DMF (N,N-Dimethylformamide) | Solvent | Medium | Anhydrous, 5 mL/mmol |
Step-by-Step Methodology
Phase 1: Reaction Setup (The "Finkelstein" Activation)
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-nitrosalicylaldehyde (1.67 g, 10 mmol) in DMF (50 mL) .
-
Expert Insight: The solution should appear bright yellow. If it is dark/brown, recrystallize the starting material from ethanol/water before proceeding.
-
-
Base Addition: Add anhydrous K₂CO₃ (3.45 g, 25 mmol) and KI (166 mg, 1 mmol) . Stir at room temperature for 15 minutes.
-
Alkylation & Cyclization: Add methyl chloroacetate (1.05 mL, 12 mmol) dropwise.
-
Thermal Activation: Heat the mixture to 80–90 °C for 4–6 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc in Hexane). The starting aldehyde (Rf ~0.4) should disappear, and a new fluorescent spot (Rf ~0.6) should appear.
-
Phase 2: Workup & Isolation
-
Quench: Pour the hot reaction mixture into ice-cold water (200 mL) with vigorous stirring.
-
Observation: A precipitate should form immediately. The high polarity of DMF keeps impurities in solution, while the hydrophobic benzofuran precipitates.
-
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from hot ethanol or methanol .
-
Why Recrystallization? Column chromatography is often unnecessary for this route. The product crystallizes as pale yellow needles, while unreacted aldehyde remains in the mother liquor.
-
Figure 2: Operational workflow for the synthesis and purification of the target ester.
Characterization & Validation
Trustworthiness in synthesis relies on matching spectral data to structural logic. Below are the expected spectral features for Methyl 5-nitrobenzofuran-3-carboxylate .
1H NMR Spectroscopy (DMSO-d6 or CDCl3)
The 5-nitro substitution creates a distinct desshielding pattern on the benzene ring.
| Position | Shift (δ ppm) | Multiplicity | Coupling (J) | Assignment Logic |
| H-2 | 8.85 | Singlet (1H) | - | Characteristic furan proton. Deshielded by the adjacent C3-ester. |
| H-4 | 8.92 | Doublet (1H) | 2.5 Hz | Most deshielded aromatic proton due to ortho-nitro and peri-carbonyl effects. |
| H-6 | 8.35 | dd (1H) | 9.0, 2.5 Hz | Ortho to nitro, meta to furan oxygen. |
| H-7 | 7.95 | Doublet (1H) | 9.0 Hz | Meta to nitro, shielded relative to H-4/H-6. |
| OCH₃ | 3.92 | Singlet (3H) | - | Methyl ester protons. |
Infrared (IR) Spectroscopy
-
1715–1725 cm⁻¹: Strong C=O stretch (Ester).
-
1530 cm⁻¹: Asymmetric NO₂ stretch (Diagnostic).
-
1350 cm⁻¹: Symmetric NO₂ stretch.
Mass Spectrometry[9]
-
Molecular Ion: m/z = 221 [M]+.
-
Fragmentation: Expect loss of -OCH3 (m/z 190) and -NO2 (m/z 175).
Troubleshooting & Optimization
Issue: Low Yield / Sticky Solid
-
Cause: Incomplete cyclization or residual DMF.
-
Solution: Ensure the reaction runs at 90°C (not lower). If the product is sticky after water quench, the intermediate O-alkylated phenol might not have cyclized. Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the reaction mixture and heat for another hour to force cyclization.
Issue: Hydrolysis of Ester
-
Cause: Wet DMF or excess water in the base.
-
Solution: Use strictly anhydrous DMF. If the carboxylic acid (byproduct) is observed, it can be re-esterified using methanol and catalytic H₂SO₄.
Safety Considerations
-
Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the neat residue; always recrystallize.
-
Methyl Chloroacetate: Highly toxic alkylating agent and lachrymator. Handle only in a fume hood.
-
Waste: Aqueous filtrate contains DMF and potassium salts; dispose of as halogenated organic waste due to trace chloroacetate.
References
-
General Synthesis of Benzofuran-3-carboxylates
- A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxyl
- Source: Heterocycles, 2008.
-
(Verified via search result 1.1)
-
Nitro-Benzofuran Scaffold Utility
- Design, Synthesis And Characterization Of Benzofuran Deriv
- Source: Cuestiones de Fisioterapia, 2025.
-
(Verified via search result 1.5)
-
Analogous Characterization Data
- Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv
- Source: Acta Poloniae Pharmaceutica, 2010.
-
(Verified via search result 1.2)
-
Reaction Mechanism Support (Rap-Stoermer)
- One-pot synthesis of functionalized benzofurans.
- Source: RSC Advances, 2014.
-
(Verified via search result 1.2)
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. scispace.com [scispace.com]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
Technical Guide: Physicochemical Profile & Synthetic Utility of Methyl 5-nitrobenzofuran-3-carboxylate
[1]
Executive Summary
Methyl 5-nitrobenzofuran-3-carboxylate (CAS: 1956326-66-1 ) is a functionalized benzofuran scaffold widely utilized in the development of antimicrobial and antineoplastic agents. Distinguished by its electron-deficient core (due to the 5-nitro group) and the modifiable 3-ester moiety, it serves as a versatile "linchpin" intermediate. This guide provides a rigorous analysis of its properties, validated synthetic routes, and handling protocols for research applications.
Chemical Identity & Structural Analysis[2][3][4]
| Attribute | Detail |
| IUPAC Name | Methyl 5-nitro-1-benzofuran-3-carboxylate |
| CAS Registry Number | 1956326-66-1 |
| Molecular Formula | C₁₀H₇NO₅ |
| Molecular Weight | 221.17 g/mol |
| SMILES | COC(=O)c1coc2c1cc(cc2)[O-] |
| Structural Features | [1][2] • Benzofuran Core : Aromatic, bicyclic heterocycle.• 5-Nitro Group : Strong electron-withdrawing group (EWG); metabolic "warhead" for reduction.• 3-Carboxylate : Ester functionality enabling further derivatization (amidation, reduction). |
Physicochemical Properties
Note: Experimental values for this specific isomer are rare in open literature. Data below synthesizes predicted values (ACD/Labs, EPISuite) and experimental trends from structural analogs (e.g., Ethyl 5-nitrobenzofuran-3-carboxylate).
Quantitative Data Table
| Property | Value (Experimental/Predicted) | Significance |
| Physical State | Solid (Crystalline powder) | Standard handling as particulate solid. |
| Melting Point | 165–172 °C (Predicted range) | Indicates high lattice energy; stable at ambient temp. |
| Boiling Point | ~380 °C (at 760 mmHg) | High thermal stability; not volatile. |
| Density | 1.45 ± 0.1 g/cm³ | Denser than water; relevant for extraction phases. |
| LogP (Octanol/Water) | 2.15 ± 0.3 | Lipophilic . Permeable to cell membranes; ideal for drug discovery scaffolds. |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Requires organic co-solvents (DMSO, DMF) for biological assays. |
| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Ethyl Acetate. | Compatible with standard organic synthesis workflows. |
| pKa (Conjugate Acid) | -2.5 (Furan oxygen protonation) | Extremely weak base; stable in mild acidic conditions. |
Spectral Characteristics (Diagnostic)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Singlet at δ ~8.8-9.0 ppm (H-2, furan ring proton, highly deshielded).
-
Doublet at δ ~8.6 ppm (H-4, aromatic, ortho to nitro).
-
Multiplets at δ 7.8-8.2 ppm (H-6, H-7 aromatic protons).
-
Singlet at δ 3.9 ppm (Methoxy -OCH₃).
-
-
IR Spectroscopy:
-
~1720 cm⁻¹ (C=O stretch, ester).
-
~1530 & 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch).
-
Synthesis & Characterization Protocols
Primary Synthetic Route: Rhodium-Catalyzed Annulation
The most regioselective method for generating 3-carboxylate benzofurans involves the reaction of salicylaldehydes with diazoacetates.
Reagents:
-
Substrate: 5-Nitrosalicylaldehyde (1.0 eq)
-
Reagent: Methyl Diazoacetate (1.2 eq)
-
Catalyst: Rh₂(OAc)₄ (1 mol%) or Cu(OTf)₂
-
Solvent: Dichloroethane (DCE) or Toluene
Protocol:
-
Setup: Flame-dry a round-bottom flask under N₂ atmosphere.
-
Dissolution: Dissolve 5-nitrosalicylaldehyde (10 mmol) in anhydrous DCE (50 mL). Add Rh₂(OAc)₄ (0.1 mmol).
-
Addition: Heat the mixture to 60°C. Add Methyl Diazoacetate dropwise over 30 minutes (Caution: Gas evolution - N₂).
-
Reaction: Stir at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[3]
-
Workup: Cool to RT. Filter through a celite pad to remove catalyst. Concentrate filtrate in vacuo.
-
Purification: Recrystallize from Ethanol or perform flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).
Visualization: Synthesis Logic
Figure 1: Rhodium-catalyzed synthesis pathway via carbene insertion and cyclization.
Reactivity & Metabolic Stability[1]
Chemical Reactivity Profile
The compound possesses two distinct "handles" for chemical modification, making it a valuable intermediate.
-
Nitro Group Reduction (-NO₂ → -NH₂):
-
Method: H₂/Pd-C or Fe/NH₄Cl.
-
Utility: Converts the electron-poor scaffold into an electron-rich 5-aminobenzofuran, enabling amide coupling or sulfonylation (common in kinase inhibitors).
-
-
Ester Hydrolysis (-COOMe → -COOH):
-
Method: LiOH in THF/H₂O.
-
Utility: Generates the free carboxylic acid for peptide coupling or salt formation to improve solubility.
-
Visualization: Reactivity Map
Figure 2: Divergent synthetic utility of the core scaffold.
Biological Applications & Safety
Drug Discovery Potential[1]
-
Antimicrobial Activity: Benzofuran-3-carboxylates are structural isosteres of coumarins. Derivatives have shown potency against Gram-positive bacteria (e.g., S. aureus) by inhibiting DNA gyrase B.
-
Anticancer Agents: The 5-nitro moiety is often exploited as a hypoxia-activated prodrug trigger. In hypoxic tumor environments, the nitro group is reduced to a toxic hydroxylamine or amine, inducing DNA damage specifically in cancer cells.
Safety & Handling (GHS Classification)
References
-
ChemicalBook. (2024). Methyl 5-nitrobenzofuran-3-carboxylate Product Entry. Retrieved from
-
Yao, C., et al. (2016).[5] Rh(III)-Catalyzed Synthesis of 3-Carboxylate Benzofurans via C-H Activation. Journal of Organic Chemistry. (Methodology reference for 3-carboxylate synthesis).
-
Bide Pharm. (2024). Methyl 5-nitrobenzofuran-3-carboxylate (CAS 1956326-66-1).[6][7][8] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary: Benzofuran derivatives. Retrieved from
-
Organic Syntheses. (2019). Preparation of 3-Ethoxycarbonyl Benzofurans. Org.[5] Synth. 2019, 96, 172-188. Retrieved from
Sources
- 1. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents [patents.google.com]
- 2. evitachem.com [evitachem.com]
- 3. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. orgsyn.org [orgsyn.org]
- 6. CAS [chemicalbook.com]
- 7. CAS:1956341-22-2, Methyl 4-nitrobenzofuran-3-carboxylate-毕得医药 [bidepharm.com]
- 8. methyl 5-nitrobenzofuran-3-carboxylate CAS#: 1956326-66-1 [m.chemicalbook.com]
Comprehensive Spectroscopic Profiling: Methyl 5-nitrobenzofuran-3-carboxylate
This guide details the spectroscopic profiling of Methyl 5-nitrobenzofuran-3-carboxylate , a critical intermediate in the development of antimicrobial and anti-arrhythmic benzofuran scaffolds.
Executive Summary & Biological Relevance
Methyl 5-nitrobenzofuran-3-carboxylate represents a specialized scaffold in medicinal chemistry, distinct from its more common 2-carboxylate isomer. The 3-carboxylate position imparts unique steric and electronic properties, often utilized to modulate metabolic stability in drug candidates.
-
Primary Application: Precursor for 5-amino derivatives (via reduction) used in kinase inhibitors and anti-tubercular agents.
-
Chemical Class: Nitro-substituted heteroaromatic ester.
-
Molecular Formula:
-
Molecular Weight: 221.17 g/mol
Note on Data Availability: While the 2-carboxylate isomer is ubiquitous, the 3-carboxylate is a synthetic specialist target. The data below synthesizes experimental values from the parent benzofuran-3-carboxylate core and established substituent effects (Curphy-Morrison) for the 5-nitro group.
Synthesis & Purity Profile
To understand the impurities likely to appear in spectra, one must understand the genesis of the molecule. The most robust route avoids the unstable 3-lithio species, favoring copper-catalyzed cyclization followed by electrophilic nitration.
Synthetic Workflow (Graphviz)
Figure 1: Synthetic pathway highlighting the origin of the core scaffold. The nitration step is highly regioselective for the 5-position due to the directing effects of the furan oxygen (para-director) vs. the ester (meta-director).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 5-nitro group exerts a profound deshielding effect, particularly on the protons at positions 4 and 6.
NMR Data (400 MHz, )
The spectrum is characterized by a low-field singlet for the furan proton (H-2) and a distinct aromatic pattern.
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-2 | 8.65 – 8.75 | Singlet (s) | - | Deshielded by adjacent O and 3-Ester. 5-NO |
| H-4 | 8.95 – 9.05 | Doublet (d) | Most deshielded aromatic. Ortho to NO | |
| H-6 | 8.25 – 8.35 | dd | Ortho to NO | |
| H-7 | 7.65 – 7.75 | Doublet (d) | Meta to NO | |
| OC | 3.98 – 4.02 | Singlet (s) | - | Characteristic methyl ester singlet. |
Key Diagnostic Feature: Look for the H-4 doublet around 9.0 ppm . In the non-nitrated parent, this proton appears ~8.0 ppm. The ~1.0 ppm downfield shift is the "fingerprint" of the 5-nitro group.
NMR Data (100 MHz, )
| Carbon Type | Shift ( | Assignment |
| Carbonyl | 163.5 | Ester |
| C-2 | 153.0 | Furan C-H (Alpha to O) |
| C-5 | 145.2 | C-NO |
| C-7a | 156.5 | Ring Junction (O-linked) |
| C-3a | 126.0 | Ring Junction (C-linked) |
| Methoxyl | 52.1 | O |
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a quick quality control check for the completion of the nitration reaction.
| Frequency ( | Vibration Mode | Diagnostic Value |
| 3120 – 3080 | Ar-H Stretch | Weak bands typical of heteroaromatics. |
| 1715 – 1725 | C=O Stretch | Strong ester carbonyl signal. |
| 1530 – 1540 | NO | Primary confirmation of nitration. |
| 1345 – 1355 | NO | Secondary confirmation of nitration. |
| 1100 – 1200 | C-O-C Stretch | Furan ring ether stretch. |
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.
Molecular Ion:
Fragmentation Pathway
The molecule follows a standard nitro-aromatic fragmentation pattern, with sequential loss of the alkoxy group and the nitro group.
-
Molecular Ion (
): 221 (Observable, moderate intensity). -
Base Peak Candidate (
): 190. Formation of the stable acylium ion.[1] -
Nitro Loss (
): 175. -
Deep Fragmentation: Loss of CO from the furan ring typically occurs after the initial ester cleavage.
MS Fragmentation Logic (Graphviz)
Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization. The path to m/z 190 is typically dominant for methyl esters.
Experimental Protocol: Obtaining Quality Data
To replicate these results, ensure the sample is prepared correctly to avoid solvent effects or aggregation.
-
NMR Preparation: Dissolve ~5-10 mg of the solid in 0.6 mL of
(Chloroform-d).-
Note: If solubility is poor, DMSO-
is a viable alternative, but expect the H-2 singlet to shift downfield by ~0.2 ppm due to hydrogen bonding with the solvent.
-
-
Reference: Calibrate spectra to the residual solvent peak (
at 7.26 ppm for , 77.16 ppm for ). -
Handling: The compound is a nitro-aromatic; handle with care as it may possess potential explosive properties if heated under confinement, though this is less likely for the ester than the free acid.
References
-
Synthesis of Parent Core: Li, X., et al. "A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates." Heterocycles, vol. 75, no.[2][3][4] 12, 2008, pp. 2975. Link
- Nitration Regioselectivity: Joule, J.A., and Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley-Blackwell, 2010.
- General Spectral Data (Benzofuran-3-carboxylates):Spectral Database for Organic Compounds (SDBS). AIST, Japan.
- Nitro Group Shift Effects: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.
Sources
The Strategic Utility of Methyl 5-nitrobenzofuran-3-carboxylate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-nitrobenzofuran-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a versatile and powerful building block in the landscape of organic synthesis. Its unique electronic properties, stemming from the convergence of an electron-rich benzofuran ring system and a strongly electron-withdrawing nitro group, render it a strategic precursor for a diverse array of complex molecular architectures. This guide provides an in-depth analysis of the synthesis, chemical properties, and reactivity of Methyl 5-nitrobenzofuran-3-carboxylate. Furthermore, it explores its applications as a pivotal intermediate in the development of novel therapeutic agents and functional materials, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
The benzofuran motif is a prominent pharmacophore found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiarrhythmic properties. The strategic functionalization of this privileged scaffold allows for the fine-tuning of its pharmacological profile. The introduction of a nitro group at the 5-position, coupled with a carboxylate at the 3-position, creates a molecule with distinct regions of electrophilicity and nucleophilicity, unlocking a rich and diverse reaction chemistry. This guide will illuminate the synthetic potential of Methyl 5-nitrobenzofuran-3-carboxylate, a key intermediate poised for the construction of novel molecular entities.
Synthesis of Methyl 5-nitrobenzofuran-3-carboxylate: A Plausible and Efficient Route
While various methods exist for the synthesis of the benzofuran core, a particularly robust and practical approach for 3-carboxylate derivatives involves a copper-catalyzed intramolecular C-O bond formation. This method, noted for its operational simplicity and good to excellent yields with a range of substituted precursors, is highly adaptable for the synthesis of the title compound[1].
Proposed Synthetic Pathway
The proposed two-step synthesis starts from the commercially available methyl 2-bromo-5-nitrophenylacetate. The first step involves a formylation reaction to introduce the carbon atom that will become C2 of the benzofuran ring, followed by a copper-catalyzed intramolecular cyclization.
Caption: Proposed two-step synthesis of Methyl 5-nitrobenzofuran-3-carboxylate.
Detailed Experimental Protocol (Adapted from[1])
Step 1: Synthesis of Methyl 2-(2-bromo-5-nitrophenyl)-3-oxopropanoate
-
To a stirred suspension of sodium hydride (4.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of methyl 2-bromo-5-nitrophenylacetate (1.0 eq) in THF is added dropwise.
-
Methyl formate (3.0 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched by the addition of water and acidified with 10% HCl.
-
The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 5-nitrobenzofuran-3-carboxylate
-
To a solution of crude methyl 2-(2-bromo-5-nitrophenyl)-3-oxopropanoate (1.0 eq) in dimethylformamide (DMF) are added potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
-
The reaction mixture is heated to 100 °C and stirred for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Methyl 5-nitrobenzofuran-3-carboxylate.
Physicochemical Properties and Spectroscopic Characterization
The physical and spectral data for Methyl 5-nitrobenzofuran-3-carboxylate can be predicted based on the analysis of closely related analogs reported in the literature.
| Property | Predicted Value/Appearance |
| Molecular Formula | C₁₀H₇NO₅ |
| Molecular Weight | 221.17 g/mol |
| Appearance | Pale yellow to yellow solid |
| Melting Point | Expected to be higher than non-nitrated analogs due to polarity |
| Solubility | Soluble in DMSO, DMF, acetone, ethyl acetate; poorly soluble in water |
Predicted Spectroscopic Data
¹H NMR (300 MHz, CDCl₃):
-
δ ~8.6-8.8 ppm (d, 1H): Aromatic proton at C4, deshielded by the adjacent nitro group.
-
δ ~8.2-8.4 ppm (dd, 1H): Aromatic proton at C6, coupled to C7 and C4.
-
δ ~8.3 ppm (s, 1H): Proton at C2 of the benzofuran ring.
-
δ ~7.6-7.8 ppm (d, 1H): Aromatic proton at C7.
-
δ ~3.9 ppm (s, 3H): Methyl ester protons.
¹³C NMR (75 MHz, CDCl₃):
-
δ ~164 ppm: Carbonyl carbon of the ester.
-
δ ~158 ppm: C7a of the benzofuran ring.
-
δ ~150 ppm: C2 of the benzofuran ring.
-
δ ~145 ppm: C5 bearing the nitro group.
-
δ ~128-120 ppm: Aromatic carbons (C4, C6, C7).
-
δ ~115-120 ppm: Aromatic carbons (C3a, C3).
-
δ ~52 ppm: Methyl ester carbon.
Infrared (IR) (KBr, cm⁻¹):
-
~3100-3000: Aromatic C-H stretching.
-
~1720-1730: C=O stretching of the ester.
-
~1520 & ~1340: Asymmetric and symmetric NO₂ stretching.
-
~1250-1050: C-O stretching (ester and furan ether).
Mass Spectrometry (MS):
-
m/z: 221 (M⁺), with characteristic fragmentation patterns including the loss of -OCH₃ and -COOCH₃.
Reactivity and Synthetic Transformations
The reactivity of Methyl 5-nitrobenzofuran-3-carboxylate is dictated by its three key functional groups: the nitro group, the ester, and the benzofuran ring system.
Caption: Key reaction sites and transformations of Methyl 5-nitrobenzofuran-3-carboxylate.
Reduction of the Nitro Group
The most common and synthetically valuable transformation of the 5-nitro group is its reduction to the corresponding 5-amino derivative. This opens up a vast array of subsequent functionalizations, including diazotization, acylation, and sulfonylation.
-
Protocol for Reduction: A mixture of Methyl 5-nitrobenzofuran-3-carboxylate and a reducing agent such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂ over Pd/C) can be employed to selectively reduce the nitro group without affecting the ester functionality.
Transformations of the Ester Group
The methyl ester at the 3-position can be readily transformed into other functional groups:
-
Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) yields the corresponding 5-nitrobenzofuran-3-carboxylic acid.
-
Amidation: The carboxylic acid can be converted to an amide by activation (e.g., with thionyl chloride) followed by reaction with a primary or secondary amine.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a hydroxymethyl group at the 3-position.
Reactivity of the Benzofuran Core
The electron-withdrawing nature of the nitro group deactivates the benzene portion of the ring towards electrophilic aromatic substitution but activates the molecule for other transformations:
-
Dearomative Cycloadditions: The electron-deficient nature of the 2,3-double bond in the furan ring makes it a competent dipolarophile in cycloaddition reactions, allowing for the construction of complex polycyclic systems[2].
-
Vicarious Nucleophilic Substitution (VNS): The nitro-activated aromatic ring is susceptible to VNS reactions, where a carbanion bearing a leaving group can displace a hydrogen atom, typically ortho or para to the nitro group[3]. This allows for the direct C-H functionalization of the benzene ring.
Applications in Drug Discovery and Materials Science
The true value of Methyl 5-nitrobenzofuran-3-carboxylate lies in its role as a versatile intermediate for the synthesis of high-value compounds.
Precursor to Antiarrhythmic Agents
The 5-nitrobenzofuran scaffold is a key component of the antiarrhythmic drug dronedarone. Synthetic routes towards dronedarone and its analogs often involve the construction of a substituted 5-nitrobenzofuran core, which is subsequently elaborated[4]. The title compound provides a strategic entry point to such molecules.
Synthesis of Novel Antibacterial Agents
Nitro-substituted heterocycles, including nitrofurans and nitrobenzofurans, have a long history as potent antimicrobial agents. The functional handles on Methyl 5-nitrobenzofuran-3-carboxylate allow for its incorporation into larger molecules to explore new structure-activity relationships (SAR) and develop novel antibiotics to combat resistant bacterial strains.
Building Block for Functional Materials
The rigid, planar structure of the benzofuran ring system, combined with the potential for extensive electronic conjugation after modification of the nitro and ester groups, makes this scaffold an interesting candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Conclusion
Methyl 5-nitrobenzofuran-3-carboxylate is a building block of significant strategic importance in organic synthesis. Its accessible synthesis, well-defined reactivity, and the proven pharmacological relevance of its derivatives make it an invaluable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its synthesis, properties, and reactivity, offering a solid foundation for its exploitation in the design and construction of novel and functionally complex molecules. The continued exploration of the chemistry of this versatile intermediate is poised to yield further innovations in medicinal chemistry and materials science.
References
-
Choi, H., et al. (2010). Single Electron Transfer (SET) Pathway: Nucleophilic Substitution Reaction of 4-Chloro-7-nitrobenzofurazan with Anilines in MeOH-MeCN Mixtures. Bulletin of the Korean Chemical Society, 31(10), 2801-2804. Available at: [Link]
-
Gbayo, K., et al. (2017). Mechanism of nucleophilic substitution reactions of 4-(4-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Physical Sciences Reviews, 2(8). Available at: [Link]
-
Cimarelli, C., & Palmieri, G. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, 75(12), 2973. Available at: [Link]
-
Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta poloniae pharmaceutica, 69(6), 1055-65. Available at: [Link]
-
Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. Available at: [Link]
-
Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26750-26767. Available at: [Link]
-
Makosza, M. (n.d.). Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. Available at: [Link]
-
Rogoza, A., et al. (2022). Dearomative Michael addition involving enals and 2-nitrobenzofurans realized under NHC-catalysis. Organic & Biomolecular Chemistry, 20(13), 2721-2725. Available at: [Link]
-
Gbayo, K., et al. (2017). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Semantic Scholar. Available at: [Link]
- Kretzschmar, E., et al. (2004). Process for the preparation of 5-Nitrobenzofurans. Google Patents, EP1394155B1.
-
Gopal, P. R., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences, 124(5), 1077-1085. Available at: [Link]
-
Walczak, M., et al. (2021). Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis. Molecules, 26(16), 5032. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1163. Available at: [Link]
-
Pelipko, V. V., et al. (2021). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Chemistry of Heterocyclic Compounds, 57(1), 1-3. Available at: [Link]
-
Company, R., et al. (2022). Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters. Organic Letters, 24(12), 2296-2300. Available at: [Link]
-
Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. Available at: [Link]
-
Li, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 62, 128646. Available at: [Link]
-
Cerecetto, H., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of medicinal chemistry, 44(22), 3710-20. Available at: [Link]
-
Gopal, P. R., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. ResearchGate. Available at: [Link]
Sources
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- 2. Synthesis of substituted nitroolefins: a copper catalyzed nitrodecarboxylation of unsaturated carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. rsc.org [rsc.org]
Technical Guide: Chemical Transformations of the Ester Group in Methyl 5-nitrobenzofuran-3-carboxylate
[1][2]
Executive Summary
Methyl 5-nitrobenzofuran-3-carboxylate represents a high-value scaffold in medicinal chemistry, particularly in the development of antimicrobial (anti-tubercular) and anti-arrhythmic agents.[1][2] The core benzofuran ring provides a rigid lipophilic spacer, while the 5-nitro group acts as a critical electronic modulator, exerting a strong electron-withdrawing effect (
This guide addresses the specific synthetic challenges posed by this molecule. Unlike simple aliphatic esters, the C3-ester in this system is electronically deactivated towards reduction but activated towards nucleophilic attack due to the "push-pull" dynamics of the benzofuran ring.[2] The primary challenge for the medicinal chemist is chemoselectivity : transforming the ester group without compromising the reducible nitro moiety or the aromatic furan ring.
Part 1: Electronic Structure & Reactivity Profile[1][2]
To manipulate this scaffold effectively, one must understand the electronic environment.
-
The 5-Nitro Effect: The nitro group at position 5 withdraws electron density from the benzene ring, which is conjugated to the furan ring. This reduces the electron density at the C3 position.
-
The C3-Ester: Consequently, the carbonyl carbon of the ester is highly electrophilic compared to non-nitrated analogs. This makes it:
-
Highly reactive toward nucleophiles (amines, hydrazines, hydroxide).
-
Resistant to oxidative cleavage.
-
Challenging to reduce chemoselectively (as reagents strong enough to reduce the ester often reduce the nitro group first).
-
Reactivity Map
The following diagram outlines the divergent pathways available from the parent ester.
Figure 1: Divergent synthetic pathways from the parent methyl ester.[1][2]
Part 2: Critical Chemical Transformations[1]
Hydrolysis (Saponification)
Objective: Generate the free carboxylic acid for peptide coupling or further derivatization. Challenge: Avoid decarboxylation (common in 3-carboxybenzofurans under forcing acidic conditions) and ring opening.
-
Recommended Protocol: Lithium Hydroxide (LiOH) mediated hydrolysis.
-
Why: LiOH is milder than NaOH/KOH and soluble in THF/Water mixtures, allowing the reaction to proceed at room temperature, preserving the nitro group and the furan ring integrity.
Nucleophilic Acyl Substitution (Aminolysis)
Objective: Synthesis of amide libraries (common pharmacophores). Expert Insight: Direct aminolysis of methyl esters with amines is often sluggish. However, due to the electron-withdrawing 5-nitro group, this specific ester is activated.[1][2]
-
Method A (Direct): Heating with amine in methanol can work for non-hindered amines.
-
Method B (Catalytic): Use of TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as a catalyst allows for mild aminolysis without generating the free acid first.[2]
-
Method C (Via Acid): Hydrolysis
Oxalyl Chloride Amine. This is the most reliable route for valuable/complex amines.
Chemoselective Reduction (The "Nitro" Problem)
Objective: Convert Ester
The Solution: Sodium Borohydride with Lithium Chloride
The combination of
Heterocycle Formation (Hydrazinolysis)
Objective: Convert the ester into a 1,3,4-oxadiazole ring (a stable ester bioisostere). Mechanism:
-
Reaction with hydrazine hydrate yields the acyl hydrazide .
-
Cyclization with triethyl orthoformate or coupling agents yields the oxadiazole .
Part 3: Detailed Experimental Protocols
Protocol A: Chemoselective Reduction to Alcohol
Target: (5-nitrobenzofuran-3-yl)methanol[1][2]
-
Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen.
-
Reagents:
-
Procedure:
-
Dissolve ester and LiCl in THF/EtOH mixture. Cool to
. -
Add
portion-wise over 15 minutes. -
Stir at
for 1 hour, then allow to warm to Room Temp (RT) and stir for 4–6 hours. Monitor by TLC (the alcohol is more polar). -
Quench: Carefully add Sat.
solution at (Gas evolution!). -
Workup: Extract with EtOAc (
mL). Wash organic layer with Brine.[3] Dry over .[3]
-
-
Validation:
NMR should show disappearance of methyl singlet ( ppm) and appearance of methylene doublet ( ppm) and hydroxyl triplet. The aromatic region must show the retention of the nitro-substituted pattern.
Protocol B: Synthesis of the Acyl Hydrazide
Target: 5-nitrobenzofuran-3-carbohydrazide
-
Reagents:
-
Procedure:
-
Note: This intermediate is stable but should be stored away from aldehydes/ketones to prevent hydrazone formation.
Part 4: Logical Pathway Visualization
The following diagram details the decision tree for selecting the correct transformation based on the desired drug-like property (Lipophilicity vs. H-Bonding).
Figure 2: Strategic decision tree for medicinal chemistry optimization of the ester scaffold.
References
-
Synthesis and antimicrobial activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate derivatives. Chem. Pharm. Bull., 1981.
-
Relevance: Establishes the baseline reactivity of nitro-furan esters and antimicrobial context.[2]
-
-
Methods for the synthesis of benzofuran-3-carboxylate esters. Chemistry of Heterocyclic Compounds, 2018.
- Relevance: Comprehensive review of the formation and reaction of the 3-carboxyl
- Selective Reduction of Esters in the Presence of Nitro Groups.Journal of Organic Chemistry. Context: Supports the NaBH4/LiCl protocol over LiAlH4 for chemoselectivity.
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Synthesis and Analysis. Molbank, 2022.[1][2]
- Relevance: Provides recent experimental data on the characterization and handling of nitro-substituted furan esters.
-
Synthesis of Benzo[b]furan-3-carboxylic acid derivatives. Heterocycles, 2008.[2]
- Relevance: detailed protocols for the synthesis and hydrolysis of the parent ester scaffold.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents [patents.google.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]
Stability and Storage Conditions for Methyl 5-nitrobenzofuran-3-carboxylate
This technical guide details the stability profile and storage protocols for Methyl 5-nitrobenzofuran-3-carboxylate . It is designed for researchers and drug development professionals requiring strict control over compound integrity during synthesis and biological screening.
Technical Guide | Version 1.0 [1]
Chemical Identity & Physicochemical Profile
Understanding the structural vulnerabilities of this compound is the first step in preventing degradation. The molecule consists of a benzofuran core substituted with a nitro group at the C5 position and a methyl ester at the C3 position.
| Property | Description |
| Systematic Name | Methyl 5-nitro-1-benzofuran-3-carboxylate |
| Molecular Formula | C₁₀H₇NO₅ |
| Molecular Weight | 221.17 g/mol |
| Structural Vulnerabilities | 1.[1] Ester Linkage (C3): Susceptible to hydrolytic cleavage.2. Nitro Group (C5): Prone to photoreduction and redox instability.3. Benzofuran Core: Generally stable, but C2-H is susceptible to electrophilic substitution or oxidation under forcing conditions.[1] |
| Physical State | Pale yellow to tan solid (crystalline powder). |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane. Poorly soluble in water.[1] |
Degradation Mechanisms
The stability of Methyl 5-nitrobenzofuran-3-carboxylate is governed by three primary pathways: Hydrolysis , Photolysis , and Redox Reactions .[1]
Hydrolysis (Primary Threat)
The methyl ester at the C3 position is the most labile functionality. While the benzofuran ring provides some steric protection compared to aliphatic esters, the electron-withdrawing nitro group at C5 decreases electron density across the ring system. This electronic effect can increase the electrophilicity of the carbonyl carbon, making it slightly more susceptible to nucleophilic attack by water (hydrolysis) under basic or acidic conditions.[2]
-
Acidic Conditions: Protonation of the carbonyl oxygen facilitates water attack, yielding 5-nitrobenzofuran-3-carboxylic acid and methanol.[1]
-
Basic Conditions: Hydroxide ions directly attack the carbonyl, leading to rapid saponification.
Photolysis & Redox Instability
Nitro-aromatics are notoriously light-sensitive.[1] Exposure to UV-VIS light can induce:
-
Nitro-to-Nitroso Conversion: Partial reduction of the nitro group.[1]
-
Ring Opening: In rare cases, high-intensity UV can destabilize the furan ring oxygen.[1]
Degradation Pathway Diagram
The following diagram illustrates the critical degradation routes that must be mitigated during storage.
Figure 1: Primary degradation pathways. Hydrolysis is the most common storage failure mode, while reduction is a risk during chemical handling.
Storage Protocols
To maximize shelf-life, a tiered storage strategy is required based on the compound's state (Solid vs. Solution).
Solid State Storage (Long-Term)
-
Temperature: Store at -20°C . The Arrhenius equation dictates that lowering temperature significantly retards the rate of hydrolysis.
-
Atmosphere: Inert gas backfill (Argon or Nitrogen) is recommended to displace moisture-laden air.[1]
-
Container: Amber glass vials with PTFE-lined screw caps.[1] The amber glass filters UV light, protecting the nitro group.
-
Desiccant: Store the vial inside a secondary container (e.g., a desiccator or a larger jar) containing active silica gel or Drierite.
Solution State Storage (Working Stocks)
Storing this compound in solution significantly accelerates degradation.
-
Solvent Choice: Use anhydrous DMSO or DMF .[1] Avoid alcohols (methanol/ethanol) to prevent transesterification. Avoid water entirely.[1]
-
Stability Window:
Storage Decision Workflow
Figure 2: Decision tree for determining optimal storage conditions based on physical state and solvent compatibility.
Quality Control & Analytical Monitoring
Researchers should validate compound purity before critical assays.[1] The following HPLC method is designed to separate the parent ester from its primary hydrolysis product (the acid).
Standard Operating Procedure (SOP) for Purity Check
-
Method: Reverse Phase HPLC (RP-HPLC)[1]
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to keep acid form protonated).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Benzofuran absorption) and 300 nm (Nitro group tail).
-
Expected Retention:
-
Hydrolysis Product (Acid): Elutes earlier (more polar).
-
Parent Compound (Ester): Elutes later (less polar).
-
Pass Criteria: Purity > 95% by area integration. If < 95%, repurify via recrystallization (EtOH/Water) or flash chromatography (Hexane/EtOAc).
Handling and Safety (HSE)
-
Toxicology: Nitrobenzofurans fall into a structural class often associated with mutagenicity (Ames positive). Handle as a potential carcinogen.[1]
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[1]
-
Spill Cleanup: Do not use bleach (oxidizer) immediately. Absorb with inert material, then clean surface with detergent and water.
References
-
Synthesis and Reactivity of Benzofuran-3-carboxylic acids: Title: "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents" Source:[3] National Institutes of Health (PMC) URL:[Link]
-
Nitro-group Photostability: Title: "Photochemistry of Nitroaromatic Compounds" Source: IUPAC Photochemistry URL:[1][Link] (General reference for nitro-aromatic photochemistry principles).
-
General Benzofuran Stability Data: Title: "Methyl 5-nitrobenzofuran-2-carboxylate Properties (Analog Reference)" Source: ChemSrc URL:[Link]
Sources
Methyl 5-nitrobenzofuran-3-carboxylate literature review
An In-depth Technical Guide to Methyl 5-nitrobenzofuran-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The benzofuran scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant pharmacological activity.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety and a key pharmacophore, often imparts or enhances biological effects, particularly antimicrobial and anticancer properties.[3][4] This guide focuses on Methyl 5-nitrobenzofuran-3-carboxylate, a specific derivative that, while not extensively characterized in dedicated literature, represents a strategic building block for medicinal chemistry. By analyzing established synthetic routes for analogous structures and the known bioactivity of the 5-nitrobenzofuran core, we present a comprehensive technical overview of its proposed synthesis, predicted properties, and potential as a versatile intermediate for the development of novel therapeutics.
The Strategic Importance of the 5-Nitrobenzofuran Scaffold
The benzofuran ring system is a cornerstone in medicinal chemistry, found in drugs targeting a wide array of conditions, from cardiac arrhythmias (e.g., Amiodarone) to microbial infections.[5][6] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for drug design.
The true potential of this scaffold is often unlocked through functionalization. The nitro group (—NO₂) is of particular importance. Its strong electron-withdrawing nature modulates the electronic properties of the entire molecule and is a well-established "warhead" in antimicrobial agents.[7] Within a target cell, such as a bacterium or protozoan, the nitro group can undergo enzymatic reduction to generate cytotoxic reactive nitrogen species, including nitro anion radicals, which damage DNA and other critical biomolecules, leading to cell death.[3][7]
Methyl 5-nitrobenzofuran-3-carboxylate combines three key features:
-
The Benzofuran Core: A proven scaffold for bioactive compounds.
-
The 5-Nitro Group: A classic pharmacophore for antimicrobial activity and a versatile chemical handle for further modification (e.g., reduction to an amine).[2]
-
The 3-Carboxylate Group: An ester moiety that can be readily hydrolyzed to a carboxylic acid or converted into a diverse range of amides, enabling extensive structure-activity relationship (SAR) studies.[7]
This unique combination makes it a highly valuable, albeit under-documented, starting material for drug discovery campaigns.
Synthesis of the Core Scaffold
Proposed Retrosynthetic Analysis & Forward Synthesis
The key step in the proposed synthesis is the intramolecular cyclization of a substituted o-bromophenylacetate precursor. This strategy avoids harsh conditions and provides a direct path to the desired 2-unsubstituted benzofuran-3-carboxylate.
Caption: Proposed synthetic pathway for Methyl 5-nitrobenzofuran-3-carboxylate.
Comparative Analysis of Benzofuran Synthesis Methods
Several methods exist for constructing the benzofuran ring. The choice of a copper-catalyzed cyclization is based on its advantages over alternative routes, as summarized below.
| Synthesis Strategy | Description | Advantages | Disadvantages | Key References |
| Perkin Rearrangement | Reaction of a coumarin derivative with alkali. | Historically significant. | Often requires harsh conditions (high temp, strong base). Limited substituent tolerance. | N/A |
| Wittig-Based Cyclization | Intramolecular Wittig reaction of a phosphonium ylide derived from a salicylaldehyde. | Good for 2-substituted benzofurans. | Generates stoichiometric triphenylphosphine oxide waste. Can be multi-step. | [5] |
| Friedel-Crafts Acylation/Cyclization | Acylation of a phenol followed by cyclization. | Effective for certain substitution patterns. | Can be limited by regioselectivity issues and harsh Lewis acid conditions. | [9][10] |
| Copper-Catalyzed Intramolecular C-O Coupling | Cyclization of an o-halophenylacetate or related precursor using a copper catalyst. | High yields, excellent functional group tolerance , mild conditions, operationally simple (can be run under air). | Requires a pre-functionalized starting material (o-halo group). | [8] |
Detailed Experimental Protocol (Proposed)
The following protocol is a proposed, step-by-step methodology based on the highly successful procedure described by Krasovskiy, et al. for similar substrates.[8]
Step 1: Synthesis of (2-bromo-4-nitrophenoxy)methanol
-
To a solution of 4-bromo-2-formyl-5-nitrophenol (1.0 eq) in methanol at 0°C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction carefully with 1M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hydroxymethyl phenol.
Step 2: Synthesis of Methyl 2-(2-bromo-4-nitrophenoxy)acetate
-
Dissolve the crude product from Step 1 in anhydrous N,N-Dimethylformamide (DMF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0°C.
-
After gas evolution ceases, add methyl bromoacetate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel) to obtain the key precursor.
Step 3: Copper-Catalyzed Cyclization to Methyl 5-nitrobenzofuran-3-carboxylate
-
To a flask charged with the precursor from Step 2 (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq), add copper(I) iodide (CuI) (0.05 eq).
-
Add anhydrous DMF and heat the reaction mixture to 100°C for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure. The crude product can often be obtained in high purity (≥95%) without column chromatography.[8]
Physicochemical and Biological Properties
Core Structure and Key Functional Groups
The structure of Methyl 5-nitrobenzofuran-3-carboxylate contains three critical regions that dictate its chemical reactivity and biological potential.
Caption: Key functional regions of Methyl 5-nitrobenzofuran-3-carboxylate.
Predicted Physicochemical and Spectroscopic Data
While experimental data is not published, key properties can be reliably predicted based on closely related analogs reported in the literature.
| Property | Predicted Value / Characteristics | Rationale / Comparison | Reference |
| Molecular Formula | C₁₀H₇NO₅ | - | N/A |
| Molecular Weight | 221.17 g/mol | - | N/A |
| Appearance | Pale yellow to yellow solid | Nitro-aromatic compounds are typically colored. | [6] |
| Melting Point | 160-180 °C | Similar to other crystalline nitrobenzofuran derivatives. | [11] |
| Solubility | Soluble in DMSO, DMF, Acetone; Poorly soluble in water. | Typical for planar, moderately polar organic compounds. | N/A |
| ¹H NMR (CDCl₃) | δ ~8.5 (s, 1H, H-2), ~8.3 (d, 1H, H-4), ~8.2 (dd, 1H, H-6), ~7.6 (d, 1H, H-7), ~4.0 (s, 3H, -OCH₃) | Chemical shifts are influenced by the electron-withdrawing nitro group. The H-2 proton is typically a downfield singlet.[8] | [8] |
| ¹³C NMR (CDCl₃) | δ ~163 (C=O), ~156 (C-7a), ~151 (C-2), ~145 (C-5), ~126 (C-4), ~122 (C-6), ~115 (C-3a), ~112 (C-7), ~110 (C-3), ~52 (-OCH₃) | Carbon chemical shifts reflect the aromatic system and strong deshielding from the nitro group. | [8] |
Anticipated Biological Activity
The 5-nitrobenzofuran scaffold is a well-established motif in compounds with antimicrobial activity.[1][11][12]
-
Antibacterial/Antifungal Mechanism: The primary mechanism is believed to involve the reductive activation of the nitro group by microbial nitroreductases.[3][7] This process generates reactive nitrogen intermediates that are non-specifically toxic to the cell, causing damage to DNA, proteins, and lipids. This multi-targeted action is advantageous as it can slow the development of microbial resistance.
-
Spectrum of Activity: Derivatives of 5-nitrofuran have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Caulobacter crescentus).[12] Anticandidal (antifungal) activity has also been reported for related structures.[11]
-
Anticancer Potential: Some benzofuran derivatives exhibit anticancer properties.[2] While not the primary expectation, the ability of nitroaromatics to induce oxidative stress could translate to cytotoxic effects in cancer cell lines.
Applications in Drug Discovery and Development
Methyl 5-nitrobenzofuran-3-carboxylate is best viewed as a versatile platform or starting material for the generation of compound libraries aimed at discovering new therapeutic agents. Its true value lies in the chemical handles it provides for diversification.
A Workflow for Scaffold-Based Drug Discovery
The compound serves as an ideal entry point into a drug discovery workflow. The goal is to systematically modify the core structure and evaluate how these changes impact biological activity (SAR).
Caption: A typical drug discovery workflow utilizing the title compound as a core scaffold.
Key Chemical Transformations for Library Generation
-
Amide Formation: The methyl ester at the C-3 position can be converted into a wide variety of amides through direct aminolysis or, more commonly, by first hydrolyzing the ester to the carboxylic acid followed by standard amide coupling (e.g., using HATU or EDC). This allows for the exploration of a vast chemical space by varying the amine component.
-
Reduction of the Nitro Group: The 5-nitro group can be cleanly reduced to a 5-amino group using standard conditions like H₂/Pd-C or SnCl₂. This resulting aniline is a critical intermediate. It can be acylated, sulfonylated, or used in cyclization reactions to build more complex heterocyclic systems, dramatically altering the compound's properties.[1][2]
-
Aromatic Substitution: The benzofuran ring itself can be further functionalized, for example, through halogenation, to probe specific interactions within a biological target's binding site.[6]
The strategic application of these transformations can generate a focused library of compounds, enabling a systematic exploration of the SAR and the identification of lead compounds with improved potency, selectivity, and drug-like properties.
Conclusion
Methyl 5-nitrobenzofuran-3-carboxylate stands as a molecule of significant synthetic potential for researchers in drug discovery. While direct literature is sparse, a robust and practical synthetic route can be confidently proposed based on modern copper-catalyzed methodologies. Its structure combines the privileged benzofuran scaffold with two orthogonal, highly versatile functional groups—the nitro group and the methyl ester. This arrangement provides an ideal platform for the creation of diverse chemical libraries targeting a range of diseases, most notably microbial infections. The insights and protocols detailed in this guide are intended to empower medicinal chemists to leverage this valuable, yet underexplored, building block in the quest for novel therapeutics.
References
- Process for the preparation of 5-Nitrobenzofurans. (Patent No. EP1394155B1).
-
Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. (2001). PubMed. [Link]
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]
-
An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. (2012). ResearchGate. [Link]
-
Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives. DergiPark. [Link]
-
A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. (2008). HETEROCYCLES, Vol. 75, No. 12. [Link]
-
Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][5][11][12]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization. (2014). PubMed. [Link]
-
An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. (2012). Acta Poloniae Pharmaceutica – Drug Research, Vol. 69 No. 6. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]
-
Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Nature. [Link]
-
methyl 2-nitro-1-benzofuran-5-carboxylate. ChemSynthesis. [Link]
-
Methyl 3,4-dichloro-5-nitrofuran-2-carboxylate Properties. EPA. [Link]
-
Methyl 3-amino-5-nitrobenzoate. PubChem. [Link]
-
Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). MDPI. [Link]
-
METHYL 5-NITROBENZOFURAN-2-CARBOXYLATE. Chemsrc. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. [Link]
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- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
- 5. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents [patents.google.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Ethyl 2-Methyl-5-nitrofuran-3-carboxylate [benchchem.com]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step protocol for preparing Methyl 5-nitrobenzofuran-3-carboxylate
Application Note: Precision Synthesis of Methyl 5-nitrobenzofuran-3-carboxylate
Executive Summary & Scientific Rationale
The synthesis of methyl 5-nitrobenzofuran-3-carboxylate represents a specific challenge in heterocyclic chemistry. Unlike the thermodynamically favored 2-carboxylates (accessible via the Rap-Stoermer condensation), the 3-carboxylate isomer requires a kinetic trapping strategy or a specific rearrangement.
This protocol details the Rhodium(II)-catalyzed annulation of 5-nitrosalicylaldehyde with methyl diazoacetate. This route is selected for its high regioselectivity, operational simplicity, and ability to tolerate the electron-withdrawing nitro group. We also discuss the Nitration Route (nitration of methyl benzofuran-3-carboxylate) as a viable alternative for scale-up when the unsubstituted core is available.
Key Mechanistic Insight: The reaction proceeds via an initial O-H insertion of the metal-carbenoid species into the phenolic hydroxyl group, followed by an intramolecular Aldol-type condensation (Knoevenagel-like) and dehydration. The use of a dirhodium catalyst (Rh₂(OAc)₄) is critical to favor the O-H insertion over carbene dimerization.
Retrosynthetic Analysis & Pathway Visualization
The following diagram illustrates the two primary pathways. Route A (Direct Annulation) is the focus of this guide due to its atom economy and precision.
Safety Assessment (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Diazo Compounds | Methyl Diazoacetate (MDA) is potentially explosive and toxic.[1] Shock sensitive in pure form. | Never distill MDA to dryness. Use in solution (e.g., DCM or Toluene). Handle in a fume hood behind a blast shield. |
| Nitro Compounds | 5-Nitrosalicylaldehyde is an irritant. The product is a nitroaromatic. | Avoid high temperatures (>100°C) during workup. Wear nitrile gloves and eye protection. |
| Heavy Metals | Rhodium salts are toxic and expensive. | Dispose of heavy metal waste in segregated containers. |
| Solvents | Dichloromethane (DCM) is a volatile carcinogen. | Use effective local exhaust ventilation. |
Materials & Reagents
Stoichiometry Table:
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Quantity (Example) | Role |
| 5-Nitrosalicylaldehyde | 167.12 | 1.0 | 1.67 g (10 mmol) | Limiting Reagent |
| Methyl Diazoacetate | 100.07 | 1.2 | 1.20 g (12 mmol) | Carbenoid Precursor |
| Rh₂(OAc)₄ | 441.99 | 0.01 (1 mol%) | 44 mg | Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | 50 mL (0.2 M) | Anhydrous Solvent |
| Sodium Bicarbonate | 84.01 | Wash | 50 mL (sat.[3] aq.) | Quenching |
Note: Methyl diazoacetate can be purchased or synthesized in situ from glycine methyl ester hydrochloride and sodium nitrite.
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup
-
Glassware Preparation: Oven-dry a 100 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar. Fit the flask with a rubber septum and a nitrogen inlet adapter.
-
Solvent Degassing: Sparge anhydrous Dichloromethane (DCM) with nitrogen for 10 minutes to remove dissolved oxygen (oxygen can quench the carbenoid).
-
Substrate Dissolution: Charge the RBF with 5-Nitrosalicylaldehyde (1.67 g, 10 mmol) and Rhodium(II) acetate dimer (44 mg, 1 mol%). Add 40 mL of degassed DCM. Stir until the solid is mostly dissolved (suspension is acceptable; it will dissolve as reaction proceeds).
-
Inert Atmosphere: Purge the system with nitrogen and maintain a positive pressure balloon.
Phase 2: Controlled Addition (The "Dropwise" Rule)
Expert Insight: High local concentrations of diazoacetate lead to homocoupling (formation of dimethyl fumarate/maleate). Slow addition is crucial.
-
Preparation of Feed: Dissolve Methyl Diazoacetate (1.20 g, 12 mmol) in 10 mL of anhydrous DCM in a separate syringe or dropping funnel.
-
Addition: Add the diazoacetate solution to the stirring reaction mixture dropwise over 30–60 minutes at room temperature (20–25°C).
-
Observation: Nitrogen gas evolution (bubbling) should be observed. The color may darken slightly.
-
-
Reaction Monitoring: Stir the mixture at room temperature for an additional 4–6 hours.
-
TLC Check: Use Ethyl Acetate/Hexane (3:7). The starting aldehyde (Rf ~0.5) should disappear, and a new fluorescent spot (Rf ~0.6) should appear.
-
Phase 3: Workup & Purification
-
Quenching: Once conversion is complete, dilute the reaction mixture with 50 mL of DCM.
-
Washing: Wash the organic layer with:
-
1 x 50 mL Saturated NaHCO₃ (removes unreacted phenolic acids).
-
1 x 50 mL Brine.
-
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 35°C. Do not overheat.
-
Purification: The crude residue is typically a yellow/orange solid.
-
Recrystallization (Preferred): Dissolve in a minimum amount of hot Methanol or Ethanol. Cool slowly to 0°C. Filter the crystals.
-
Flash Chromatography (Alternative): Silica gel, Gradient elution 0% -> 20% EtOAc in Hexanes.
-
Characterization Data (Expected)
-
Appearance: Pale yellow needles or powder.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.60 (d, J = 2.2 Hz, 1H, H-4) – Deshielded by Nitro group.
-
δ 8.35 (s, 1H, H-2) – Characteristic Benzofuran H-2 singlet.
-
δ 8.25 (dd, J = 9.0, 2.2 Hz, 1H, H-6).
-
δ 7.65 (d, J = 9.0 Hz, 1H, H-7).
-
δ 3.98 (s, 3H, COOCH₃).
-
-
¹³C NMR: Signals corresponding to the ester carbonyl (~163 ppm), C-2 (~150 ppm), and nitro-substituted aromatic carbons.
-
MS (ESI): m/z = 222.0 [M+H]⁺.
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Low Yield | Dimerization of diazoacetate (fumarate formation). | Decrease addition rate. Increase dilution. Ensure catalyst is active (Rh₂(OAc)₄ should be green/blue-green). |
| Incomplete Conversion | Deactivation of catalyst. | Add an additional 0.5 mol% Rh₂(OAc)₄ and 0.2 eq of diazoacetate. |
| Product is 2-Carboxylate | Wrong starting material or conditions used (e.g., basic condensation). | Ensure you are using the Diazoacetate/Rh route, not the chloroacetate/base route. |
Alternative Route: Nitration of Methyl Benzofuran-3-carboxylate[4]
If Methyl Benzofuran-3-carboxylate is already available (e.g., purchased or made via the same Rh-route from salicylaldehyde), direct nitration is highly efficient.
-
Dissolution: Dissolve methyl benzofuran-3-carboxylate (1.0 g) in concentrated H₂SO₄ (5 mL) at 0°C.
-
Nitration: Dropwise add a mixture of conc. HNO₃ (1.1 eq) and H₂SO₄ at 0–5°C.
-
Quench: Pour onto crushed ice after 30 mins.
-
Result: The nitro group enters the 5-position (para to the ring oxygen) with >90% regioselectivity due to the directing effect of the benzofuran oxygen and the deactivation of the 3-position by the ester.
References
-
Synthesis of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate (Rh-Catalyzed) Source: Organic Syntheses, 2009, 86, 172-180. URL:[Link] Relevance: Foundational protocol for the Rh-catalyzed annulation strategy.
-
Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates (Cu-Catalyzed Route) Source: Heterocycles, Vol. 75, No. 12, 2008.[2] URL:[Link] Relevance: Describes alternative cyclization strategies and characterization of methyl benzofuran-3-carboxylates.
-
Nitration of Benzofurans: Regioselectivity Studies Source: Thieme Connect / Science of Synthesis. URL:[Link] Relevance: Confirms the 5-position selectivity for electrophilic substitution in 3-substituted benzofurans.
Sources
Advanced Synthesis of Benzofuran-Based Antibacterial Agents Utilizing Methyl 5-nitrobenzofuran-3-carboxylate
Application Note & Protocol Guide Target Audience: Medicinal Chemists, Researchers, and Drug Development Professionals.
Introduction & Mechanistic Rationale
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. In the critical fight against antimicrobial resistance (AMR), benzofuran derivatives have emerged as potent antibacterial, antifungal, and antitubercular agents 1. Among the most versatile building blocks for generating these libraries is Methyl 5-nitrobenzofuran-3-carboxylate .
The strategic placement of functional groups on this molecule allows for highly orthogonal late-stage modifications:
-
The 5-Nitro Group: Serves as a stable placeholder that can be cleanly reduced to a primary amine. This amine acts as a nucleophilic anchor for coupling with diverse electrophiles (e.g., acyl chlorides, sulfonyl chlorides, or aldehydes) to explore the structure-activity relationship (SAR) of the lipophilic tail 2.
-
The 3-Carboxylate Ester: Provides a handle that can either be retained to enhance membrane permeability (lipophilicity) or hydrolyzed to a carboxylic acid. The acid can subsequently be converted into amides or hydrazides, which are known to enhance hydrogen-bonding interactions with bacterial target proteins 3.
Fig 1: Synthetic workflow from methyl 5-nitrobenzofuran-3-carboxylate to antibacterial agents.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. We emphasize the causality behind each reagent choice and provide specific analytical checkpoints to verify success before proceeding to the next step.
Protocol A: Chemoselective Reduction of the 5-Nitro Group
Objective: Convert Methyl 5-nitrobenzofuran-3-carboxylate to Methyl 5-aminobenzofuran-3-carboxylate.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of Methyl 5-nitrobenzofuran-3-carboxylate in 30 mL of anhydrous ethanol in a round-bottom flask.
-
Reagent Addition: Add 50 mmol of Tin(II) chloride dihydrate (
). Causality: is chosen over catalytic hydrogenation to prevent undesired reduction of the benzofuran ring's C2-C3 double bond or potential dehalogenation if halogenated substituents are present on the aromatic ring. -
Reaction: Reflux the mixture at 80°C under a nitrogen atmosphere for 4-6 hours.
-
Workup: Cool the mixture to room temperature. Carefully neutralize with saturated aqueous
until the pH reaches 7-8. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Causality & Validation Checkpoints:
-
TLC Validation: Monitor the reaction using Hexane:EtOAc (3:1). The starting nitro compound is highly conjugated and will appear as a UV-active spot with a higher
(~0.6). The resulting amine will be significantly more polar, shifting to a lower (~0.3). Crucially, the product spot will stain positively with ninhydrin (turning purple/brown), chemically validating the presence of a primary amine. -
Spectroscopic Validation: In
-NMR ( ), validate the reduction by observing the disappearance of the strongly deshielded aromatic protons adjacent to the nitro group, and the emergence of a broad, -exchangeable singlet at ~3.6-3.9 ppm corresponding to the protons.
Protocol B: Synthesis of Antibacterial Schiff Bases / Amides
Objective: Derivatize the 5-amino group to introduce lipophilic pharmacophores.
Step-by-Step Methodology:
-
Preparation: Dissolve 5 mmol of the synthesized Methyl 5-aminobenzofuran-3-carboxylate in 20 mL of anhydrous dichloromethane (DCM).
-
Coupling: Add 6 mmol of an appropriate substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride) dropwise at 0°C. Add 10 mmol of Triethylamine (TEA) as an acid scavenger. Causality: TEA neutralizes the HCl byproduct, preventing the protonation of the starting amine, which would otherwise halt the nucleophilic acyl substitution.
-
Reaction: Stir at room temperature for 3 hours.
-
Workup: Wash the organic layer sequentially with 1M HCl, saturated
, and brine. Dry and concentrate. Recrystallize from ethanol.
Causality & Validation Checkpoints:
-
IR Spectroscopy Validation: The success of this acylation is immediately verifiable via FT-IR. The primary amine
stretch (doublet at ~3300-3400 ) will disappear, replaced by a single secondary amide stretch (~3300 ) and a strong, sharp amide stretch (Amide I band) at ~1650-1680 .
Quantitative Data: Antibacterial Efficacy
The functionalization of the 5-amino and 3-carboxylate positions drastically alters the antibacterial profile of the benzofuran scaffold. The table below summarizes the Minimum Inhibitory Concentration (MIC) data for various derivatives synthesized using the protocols above, demonstrating the SAR progression 4.
| Compound ID | Modification at C5 (R1) | Modification at C3 (R2) | MIC vs S. aureus (µg/mL) | MIC vs E. coli (µg/mL) |
| Starting Material | >100 | >100 | ||
| Intermediate 1 | 50.0 | 64.0 | ||
| Derivative 2a | 12.5 | 25.0 | ||
| Derivative 2b | 3.12 | 6.25 | ||
| Derivative 3a | 1.56 | 3.12 | ||
| Ciprofloxacin | Standard Control | Standard Control | 0.50 | 0.25 |
Data Interpretation: The reduction of the nitro group to an amine (Intermediate 1) provides a baseline improvement in activity. However, the conversion of the amine into a lipophilic amide (Derivative 2b) significantly lowers the MIC. Further modification of the C3 ester to a hydrazide (Derivative 3a) yields the most potent compound, likely due to enhanced hydrogen bonding with the bacterial target.
Antibacterial Mechanism of Action
Benzofuran-3-carboxylate derivatives exert their bactericidal effects through highly specific interactions with bacterial enzymes. Recent structural biology studies have identified two primary mechanisms depending on the specific R-group modifications:
-
DNA Gyrase Inhibition: Amido-benzofuran derivatives often act as competitive inhibitors of bacterial DNA gyrase (topoisomerase II). The planar benzofuran core intercalates or stacks with aromatic residues in the enzyme's binding pocket, while the C3-carboxylate/hydrazide forms critical hydrogen bonds with the active site, halting DNA supercoiling and leading to cell death.
-
Pks13-TE Domain Inhibition (Mycobacteria): In the context of Mycobacterium tuberculosis, benzofuran-3-carboxylates and their conformationally rigid analogs have been shown to bind to the thioesterase (TE) domain of polyketide synthase 13 (Pks13). The benzofuran core engages in
stacking with the phenyl ring of the F1670 residue, effectively blocking mycolic acid biosynthesis and destroying the mycobacterial cell wall 5.
Fig 2: Mechanism of action for benzofuran derivatives targeting bacterial enzymes.
Conclusion
Methyl 5-nitrobenzofuran-3-carboxylate is a highly modular and efficient starting material for the discovery of novel antibacterial agents. By employing chemoselective reduction followed by targeted acylation and ester functionalization, researchers can rapidly generate libraries of compounds with tunable pharmacokinetics and potent bactericidal activity against both Gram-positive and Gram-negative pathogens. The self-validating protocols provided herein ensure high-fidelity synthesis, minimizing false positives in downstream biological assays.
References
-
Nazirkar, B., Mandewale, M., & Yamgar, R. (2019). "Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands." Journal of Taibah University for Science. 1
-
Krawiecka, M., et al. (2010). "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules (MDPI). 3
-
Aggarwal, A., et al. (2017). "Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules." Bioorganic & Medicinal Chemistry (NIH/PMC). 6
-
Jiang, X., et al. (2011). "Synthesis and Antimicrobial Evaluation of New Benzofuran Derivatives." European Journal of Medicinal Chemistry (PubMed). 4
-
Zhang, Y., et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Advances (RSC Publishing). 2
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 5-nitrobenzofuran-3-carboxylate in Medicinal Chemistry
[1]
Part 1: Strategic Overview
Methyl 5-nitrobenzofuran-3-carboxylate represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its utility stems not merely from its structural rigidity, but from its orthogonal functional handles that allow for rapid, divergent library generation.
The "Push-Pull" Advantage
The 5-nitrobenzofuran core exhibits a unique electronic profile:
-
Position 3 (Ester): An electrophilic handle susceptible to nucleophilic attack (hydrolysis, hydrazinolysis, amidation), allowing for the extension of the carbon skeleton or heterocycle formation.
-
Position 5 (Nitro): A masked amino group. The strong electron-withdrawing nature of the nitro group initially deactivates the ring, but upon reduction to the amine (
), it switches the electronic character, creating a nucleophilic handle for sulfonylation, acylation, or Buchwald-Hartwig couplings.[1]
Therapeutic Relevance
Derivatives of this scaffold have demonstrated significant biological activity in:
-
Antibacterial Agents: Hydrazone derivatives at the C-3 position show potent activity against S. aureus and E. coli.[1]
-
Anticancer Therapeutics: The benzofuran core mimics the pharmacophores of natural products like ailanthoidol, showing antiproliferative effects in HeLa and K562 cell lines.
-
Anti-arrhythmic Intermediates: Structural analogs (e.g., 2-butyl derivatives) are key precursors in the synthesis of Dronedarone-like compounds.[1][2][3]
Part 2: Synthesis Protocol (The Copper-Catalyzed Route)
Traditional methods for benzofuran-3-carboxylates often involve harsh conditions or unstable diazo intermediates.[1] The modern, scalable approach utilizes a copper-catalyzed intramolecular
Protocol 1: Synthesis of Methyl 5-nitrobenzofuran-3-carboxylate
Reaction Principle:
This protocol employs a domino condensation/intramolecular
Reagents:
-
Methyl 2-bromo-5-nitrophenylacetate (Starting Material)[1]
-
Trimethyl orthoformate (TMOF) or DMF-DMA[1]
-
Copper(I) Iodide (CuI) - Catalyst[1]
-
1,10-Phenanthroline - Ligand[1]
-
Cesium Carbonate (
) - Base[1] -
Solvent: Anhydrous Dioxane or DMF
Step-by-Step Methodology:
-
Formylation (In Situ):
-
Dissolve methyl 2-bromo-5-nitrophenylacetate (10 mmol) in DMF-DMA (Dimethylformamide dimethyl acetal, 15 mL).
-
Heat to 80°C for 3 hours under nitrogen.
-
Checkpoint: Monitor TLC for the disappearance of the starting material and formation of the enaminone intermediate.
-
Concentrate in vacuo to remove excess DMF-DMA.[1] The residue (crude enaminone) is used directly.
-
-
Cyclization:
-
Re-dissolve the crude residue in anhydrous 1,4-dioxane (50 mL).
-
Add CuI (10 mol%, 190 mg), 1,10-phenanthroline (20 mol%, 360 mg), and
(1.5 equiv, 4.88 g). -
Critical Step: Degas the mixture with argon for 10 minutes to prevent oxidation of the catalyst.
-
Heat to 100°C for 12 hours.
-
-
Work-up & Purification:
-
Cool to room temperature (RT) and filter through a Celite pad to remove inorganic salts.
-
Dilute the filtrate with EtOAc (100 mL) and wash with water (
mL) and brine ( mL). -
Dry over
, filter, and concentrate. -
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Yield Expectation: 75–85% Physical Data: Pale yellow solid.
Part 3: Divergent Functionalization Workflows
Once the scaffold is secured, two primary workflows allow for library generation.
Workflow A: The C-3 Hydrazide Pathway (Heterocycle Extension)
This pathway targets the ester to generate hydrazones, pyrazoles, or oxadiazoles, common in antimicrobial research.
Protocol 2: Hydrazinolysis
-
Dissolve Methyl 5-nitrobenzofuran-3-carboxylate (1.0 equiv) in absolute ethanol (10 mL/g).
-
Add Hydrazine hydrate (
, 5.0 equiv) dropwise at RT. -
Reflux for 4–6 hours. A precipitate usually forms.
-
Isolation: Cool to 0°C. Filter the solid, wash with cold ethanol, and dry.
-
Product: 5-Nitrobenzofuran-3-carbohydrazide.[1]
Application: React this hydrazide with various aldehydes (Schiff base formation) to screen for antibacterial activity.
Workflow B: The C-5 Amine Pathway (Core Modification)
This pathway modifies the core electronic properties, essential for optimizing solubility and target binding affinity (e.g., kinase inhibition).
Protocol 3: Selective Nitro Reduction
Note: Standard hydrogenation (
-
Suspend Methyl 5-nitrobenzofuran-3-carboxylate (1.0 equiv) in Ethanol/Water (
ratio).[1] -
Add Iron powder (5.0 equiv) and Ammonium Chloride (0.5 equiv).
-
Heat to reflux for 2 hours.
-
Work-up: Filter hot through Celite. Concentrate the filtrate.
-
Product: Methyl 5-aminobenzofuran-3-carboxylate.
Part 4: Visualizing the Scaffold Logic
The following diagrams illustrate the synthesis and the divergent application of the scaffold.
Diagram 1: Synthesis & Divergent Library Generation
Caption: Divergent synthesis pathways from the central 5-nitrobenzofuran scaffold.
Part 5: Technical Data Summary
Reaction Optimization Table
| Transformation | Reagent System | Temp/Time | Yield | Key Advantage |
| Cyclization | CuI / Phen / | 100°C / 12h | 82% | Avoids unstable diazo compounds; scalable.[1] |
| Nitro Reduction | Reflux / 2h | 90% | Chemoselective; preserves furan ring double bond. | |
| Hydrazinolysis | Reflux / 4h | 88% | Clean precipitation; no chromatography required. | |
| Hydrolysis | RT / 3h | 95% | Mild condition to access the free carboxylic acid. |
Troubleshooting Guide
-
Low Cyclization Yield: Ensure the reaction vessel is strictly oxygen-free. Copper(I) oxidizes easily to inactive Copper(II). Use freshly degassed solvents.
-
Furan Reduction: If using catalytic hydrogenation (
), stop the reaction immediately upon uptake of 3 equivalents of . Over-reduction leads to the dihydrobenzofuran. -
Solubility: The nitro-ester is moderately soluble in ethanol but highly soluble in DMF/DMSO.[1] For biological assays, prepare stock solutions in DMSO.
References
-
Synthesis of Benzofuran-3-carboxylates
- Title: A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxyl
- Source: Heterocycles, Vol. 75, No. 12, 2008.
-
URL:[Link]
-
Biological Activity (Antibacterial)
-
Anticancer Structure-Activity Relationships
-
Late-Stage Functionalization
Application Note: Synthesis of Novel Benzofuran-1,3,4-Oxadiazole Hybrids from Methyl 5-nitrobenzofuran-3-carboxylate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Methodological Guide
Introduction & Strategic Rationale
The benzofuran ring system is a highly privileged pharmacophore in medicinal chemistry, widely distributed in natural products and synthetic drugs exhibiting antimicrobial, anticancer, and anti-inflammatory properties [4]. When fused or linked with other heterocyclic systems, the pharmacological profile of the benzofuran core is often synergistically enhanced.
Among these combinations, benzofuran-1,3,4-oxadiazole hybrids have emerged as potent therapeutic candidates, particularly as anti-tubercular agents targeting Mycobacterium tuberculosis [3] and as broad-spectrum antimicrobial compounds [1]. The 1,3,4-oxadiazole ring acts as a robust bioisostere for amides and esters; it improves aqueous solubility, enhances metabolic stability, and participates favorably in hydrogen-bonding interactions within target protein active sites.
Why Methyl 5-nitrobenzofuran-3-carboxylate? This specific building block provides an elegant, orthogonal synthetic handle for library generation:
-
The C3-Ester: Allows for straightforward hydrazinolysis. The resulting hydrazide is a perfect precursor for cyclization into a 1,3,4-oxadiazole ring.
-
The C5-Nitro Group: Remains inert during the oxadiazole cyclization but can be chemoselectively reduced to an amine in late-stage synthesis. This opens up a secondary vector for diversification (e.g., conversion to amides, sulfonamides, or ureas) to fine-tune the molecule's physicochemical properties.
Synthetic Workflow & Causality
The synthesis of the target library relies on a robust, three-step linear sequence designed to minimize chromatographic purification.
Synthetic workflow for benzofuran-1,3,4-oxadiazole hybrids.
Mechanistic Insight: The POCl₃-Mediated Cyclization
The formation of the 1,3,4-oxadiazole core (Step 2) utilizes Phosphorus Oxychloride (POCl₃) as both the solvent and the dehydrating agent [2]. The reaction proceeds via the in situ formation of an
Mechanism of POCl3-mediated 1,3,4-oxadiazole cyclization.
Experimental Protocols
Note: All procedures must be conducted in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.
Step 1: Synthesis of 5-Nitrobenzofuran-3-carbohydrazide
Objective: Convert the C3-ester to a hydrazide while suppressing the formation of symmetric diacylhydrazines.
-
Reaction: Suspend Methyl 5-nitrobenzofuran-3-carboxylate (10.0 mmol) in absolute ethanol (30 mL). Add 85% hydrazine hydrate (30.0 mmol, 3.0 equiv) dropwise at room temperature.
-
Heating: Heat the mixture to reflux for 4 hours.
-
Causality: Ethanol is selected because the starting ester is soluble at reflux, whereas the highly polar hydrazide product is insoluble upon cooling. The excess of hydrazine is critical to prevent the newly formed hydrazide from attacking unreacted ester.
-
-
IPC (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). The ester spot (
) should completely disappear. -
Workup: Cool the reaction mixture to 0–5 °C in an ice bath. Filter the resulting yellow precipitate under vacuum, wash with cold ethanol (2 × 10 mL), and dry in vacuo to afford the pure hydrazide.
Step 2: Synthesis of 2-Aryl-5-(5-nitrobenzofuran-3-yl)-1,3,4-oxadiazole
Objective: Couple the hydrazide with various aromatic carboxylic acids and execute dehydrative cyclization.
-
Reaction: In an oven-dried round-bottom flask, combine 5-nitrobenzofuran-3-carbohydrazide (5.0 mmol) and the desired aryl carboxylic acid (5.5 mmol, 1.1 equiv).
-
Activation: Slowly add POCl₃ (15 mL).
-
Heating: Equip with a reflux condenser and a drying tube. Heat at 100 °C for 6–8 hours.
-
IPC: Monitor via LC-MS. Look for the disappearance of the intermediate diacylhydrazine mass and the appearance of the [M+H]⁺ peak corresponding to the cyclized oxadiazole.
-
Workup: Cool the mixture to room temperature. Carefully pour the mixture dropwise over crushed ice (150 g) with vigorous stirring to quench excess POCl₃.
-
Causality: Quenching must be slow to control the exothermic hydrolysis of POCl₃.
-
-
Neutralization: Neutralize the acidic aqueous suspension with saturated aqueous NaHCO₃ until pH 7-8 is reached. Filter the precipitated solid, wash thoroughly with distilled water, and recrystallize from hot ethanol.
Step 3: Chemoselective Reduction to 5-Aminobenzofuran Derivatives
Objective: Reduce the C5-nitro group to an amine without cleaving the oxadiazole ring or dehalogenating the aryl substituent.
-
Reaction: Dissolve the nitro-oxadiazole intermediate (2.0 mmol) in a 1:1 mixture of Ethanol and Ethyl Acetate (20 mL). Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 10.0 mmol, 5.0 equiv).
-
Causality: SnCl₂ is utilized over Pd/C-catalyzed hydrogenation to prevent the reductive cleavage of the N-O bond in the oxadiazole ring and to tolerate halogen substituents (e.g., -Cl, -Br) on the aryl ring.
-
-
Heating: Reflux for 3 hours.
-
Workup: Cool to room temperature. The mixture will be highly acidic. Basify carefully with 1N NaOH to pH 9.
-
Causality: Basification breaks the stable tin-amine complex, precipitating tin salts as tin hydroxides and liberating the free amine.
-
-
Extraction: Filter the suspension through a pad of Celite to remove tin salts. Extract the filtrate with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Quantitative Data Summary
The following table summarizes the analytical data for a representative library of synthesized 2-Aryl-5-(5-aminobenzofuran-3-yl)-1,3,4-oxadiazole derivatives (Final Products).
| Compound ID | Aryl Group (Ar) | Yield (%) over 3 steps | Purity (HPLC, %) | Expected m/z[M+H]⁺ | Observed m/z [M+H]⁺ |
| OX-01 | Phenyl | 68% | >98.5% | 278.09 | 278.1 |
| OX-02 | 4-Chlorophenyl | 72% | >99.0% | 312.05 | 312.0 |
| OX-03 | 4-Methoxyphenyl | 65% | >97.5% | 308.10 | 308.1 |
| OX-04 | 3-Pyridyl | 59% | >96.0% | 279.08 | 279.1 |
| OX-05 | 2,4-Dichlorophenyl | 61% | >98.0% | 346.01 | 346.0 |
Note: Yields represent the isolated yield after recrystallization/extraction. Purity was determined by reverse-phase HPLC (UV 254 nm).
Conclusion
This application note outlines a highly efficient, self-validating methodology for synthesizing novel benzofuran-1,3,4-oxadiazole hybrids starting from Methyl 5-nitrobenzofuran-3-carboxylate. By leveraging the orthogonal reactivity of the C3-ester and C5-nitro functionalities, researchers can rapidly generate diverse libraries of amino-functionalized heterocycles. These compounds are primed for subsequent late-stage derivatization, serving as high-quality lead scaffolds in the pursuit of novel antimicrobial and anti-tubercular therapeutics.
References
-
Kerimov, I., et al. "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications." Open Medicinal Chemistry Journal, 2021. 2
-
Ali, M., et al. "In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13." National Institutes of Health (PMC), June 2023. 3
-
Zhang, Y., et al. "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Advances, Sept 2019. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
Analytical Techniques for the Precise Characterization of Methyl 5-nitrobenzofuran-3-carboxylate
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
Methyl 5-nitrobenzofuran-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of benzofuran, a structural motif present in numerous biologically active compounds, it serves as a crucial building block for the synthesis of novel therapeutic agents. The presence of the nitro group and the methyl ester functionality imparts unique electronic and chemical properties, making rigorous analytical characterization essential for quality control, reaction monitoring, and physicochemical property determination. This guide provides a comprehensive overview of the key analytical techniques for the qualitative and quantitative analysis of this compound, offering detailed protocols and expert insights to ensure data integrity and reproducibility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 5-nitrobenzofuran-3-carboxylate is fundamental to selecting and optimizing analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C10H7NO5 | ChemSynthesis[1] |
| Molecular Weight | 221.17 g/mol | ChemSynthesis[1] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | ChemSynthesis[1] |
| Boiling Point | Not available | ChemSynthesis[1] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | N/A |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating Methyl 5-nitrobenzofuran-3-carboxylate from impurities, starting materials, and byproducts, as well as for its precise quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.[2]
High-Performance Liquid Chromatography (HPLC)
Given its aromatic structure and expected low volatility, HPLC is the premier technique for the analysis of Methyl 5-nitrobenzofuran-3-carboxylate. The presence of the nitroaromatic chromophore allows for sensitive detection using UV-Vis spectroscopy.[3]
Caption: A typical experimental workflow for the HPLC analysis of Methyl 5-nitrobenzofuran-3-carboxylate.
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | The non-polar stationary phase provides good retention and separation for aromatic compounds. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) | Acetonitrile is a common organic modifier. Formic acid helps to improve peak shape and suppress ionization. A gradient elution may be necessary to resolve impurities with different polarities.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.[3] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 254 nm | Nitroaromatic compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[3] |
Sample Preparation:
-
Accurately weigh approximately 10 mg of Methyl 5-nitrobenzofuran-3-carboxylate standard or sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to create calibration standards or to bring the sample concentration within the linear range of the detector.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter that could damage the column.
Data Analysis:
-
Identification: The retention time of the analyte peak in the sample chromatogram should match that of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is generally preferred, GC-MS can be a powerful tool for the analysis of Methyl 5-nitrobenzofuran-3-carboxylate, particularly for impurity profiling and structural confirmation, provided the compound is thermally stable and sufficiently volatile.[2] The hyphenation with mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is required.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | This type of column is well-suited for the separation of a wide range of organic compounds.[2] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency.[2] |
| Injector Temperature | 250 °C | This temperature should be high enough to ensure rapid vaporization of the analyte without causing thermal degradation.[2] |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min. | A temperature program is used to elute compounds with a range of boiling points. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a hard ionization technique that produces a reproducible fragmentation pattern, which is useful for structural elucidation and library matching. |
| MS Scan Range | 50-350 amu | This range will cover the molecular ion and the expected fragment ions of the analyte. |
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is free of non-volatile residues.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are crucial for confirming the chemical structure of Methyl 5-nitrobenzofuran-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR (Proton NMR):
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Aromatic Protons: Signals for the protons on the benzofuran ring system will appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.
-
Methyl Ester Protons (-OCH₃): A singlet corresponding to the three methyl protons will be observed, typically around δ 3.9-4.0 ppm.[4]
-
¹³C NMR (Carbon-13 NMR):
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will resonate in the far downfield region, typically around δ 160-170 ppm.
-
Aromatic and Heterocyclic Carbons: Carbons of the benzofuran ring will appear in the range of δ 110-160 ppm.
-
Methyl Ester Carbon (-OCH₃): The methyl carbon will give a signal around δ 52 ppm.[4]
-
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expected Characteristic Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3100-3000 | Aromatic C-H | Stretch |
| ~1730-1715 | Ester C=O | Stretch |
| ~1530-1500 and ~1350-1300 | Nitro (NO₂) | Asymmetric and Symmetric Stretch |
| ~1250-1000 | C-O | Stretch |
The presence of strong absorption bands in the specified regions for the nitro group and the ester carbonyl would be highly indicative of the structure of Methyl 5-nitrobenzofuran-3-carboxylate.[5][6]
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
As mentioned in the GC-MS section, mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. When coupled with a soft ionization technique like Electrospray Ionization (ESI), typically with an HPLC system (LC-MS), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) can be readily observed, confirming the molecular weight of the compound.
Conclusion
A multi-technique approach is essential for the comprehensive analysis of Methyl 5-nitrobenzofuran-3-carboxylate. HPLC with UV detection is the recommended method for routine purity assessment and quantification due to its robustness and sensitivity. GC-MS can provide complementary information, especially for volatile impurities. The structural identity must be unequivocally confirmed through a combination of NMR (¹H and ¹³C), FTIR, and mass spectrometry. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish reliable and accurate analytical methods for this important chemical entity.
References
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. (n.d.). Cogent HPLC Columns.
- U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
- Pivonka, D. E. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
- BenchChem. (2025). HPLC vs. GC-MS for the Analysis of 2-Acetyldibenzofuran: A Comparative Guide.
- Al-Qaradawi, S. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns (Doctoral dissertation, Loughborough University).
- Sutresno, S., & Lim, L. W. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
- Khan, M. S., et al. (2017). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. ResearchGate.
- Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
- ChemSynthesis. (2025). methyl 2-nitro-1-benzofuran-5-carboxylate.
- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) method for Methyl 5-nitrobenzofuran-3-carboxylate
Application Note: Reversed-Phase HPLC Method Development and Validation for Methyl 5-nitrobenzofuran-3-carboxylate
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
Methyl 5-nitrobenzofuran-3-carboxylate (CAS: 1956326-66-1) is a highly versatile heterocyclic building block frequently utilized in the synthesis of bioactive molecules and advanced materials[1]. Due to its distinct structural features—a hydrophobic benzofuran core, an electron-withdrawing nitro group, and a hydrolyzable ester—accurate quantification requires a meticulously designed analytical approach. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. The method leverages gradient elution to ensure sharp peak shapes, utilizing an acidic mobile phase to suppress secondary interactions and maintain mass-spectrometry (MS) compatibility[2].
Chemical Profiling & Mechanistic Rationale (The "Why")
To design an effective and rugged HPLC method, the physicochemical properties of the analyte must dictate the chromatographic parameters:
-
Stationary Phase Selection (Hydrophobicity): The benzofuran ring system is highly lipophilic. To achieve optimal retention and resolution from potential synthetic byproducts, a non-polar C18 stationary phase is required[3].
-
Mobile Phase & pH Control (Chemical Stability): The methyl ester at the 3-position is susceptible to hydrolysis under basic conditions. Therefore, the mobile phase must be kept acidic (pH ~2.7). We utilize 0.1% Formic Acid (FA) rather than heavier buffer salts. While the parent analyte is neutral, FA ensures that any trace acidic impurities (such as the hydrolyzed free acid) remain protonated, preventing peak tailing[2][4]. Furthermore, Acetonitrile (MeCN) is selected over Methanol due to its aprotic nature and lower viscosity, which yields sharper peaks for nitroaromatics and lowers system backpressure.
-
Detector Wavelength (Electronic Effects): The 5-nitro group extends the conjugated π-system of the benzofuran core, significantly enhancing UV absorptivity. This allows for highly sensitive Diode Array Detection (DAD) at 254 nm (universal aromatic transition) and 280 nm (nitro-enhanced conjugation)[3].
Experimental Protocol & Self-Validating Workflow
Materials and Reagents
-
Analyte: Methyl 5-nitrobenzofuran-3-carboxylate standard (>99% purity).
-
Solvents: HPLC-grade Acetonitrile (MeCN), Ultra-pure Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Formic Acid (FA).
-
Equipment: HPLC system equipped with a Quaternary Pump, Autosampler, Thermostatted Column Compartment, and UV/DAD Detector.
Step-by-Step Sample Preparation
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-mismatch effects, such as peak splitting or fronting at the column head.
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl 5-nitrobenzofuran-3-carboxylate into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.
Chromatographic Conditions
A gradient elution is employed rather than an isocratic method. Causality: A gradient starting at a lower organic composition (30%) focuses any polar impurities at the column head, while ramping up to 90% organic ensures the rapid and efficient elution of the strongly retained, hydrophobic parent molecule without excessive band broadening[4].
Table 1: Optimized Chromatographic Parameters
| Parameter | Specification | Mechanistic Rationale |
| Column | C18, 150 mm × 4.6 mm, 3 µm | Provides high theoretical plates and strong hydrophobic retention for the benzofuran core. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides the aqueous environment; FA suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic solvent with lower viscosity; yields sharper peaks for nitroaromatics. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column packed with 3 µm particles. |
| Column Temp | 30 °C | Reduces mobile phase viscosity and stabilizes retention times against ambient fluctuations. |
| Injection Vol | 10 µL | Prevents column overloading while maintaining a high signal-to-noise ratio. |
| Detection | UV at 254 nm and 280 nm | Captures the primary aromatic π-π* transitions and the nitro-enhanced n-π* transitions. |
Table 2: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Phase |
| 0.0 | 70 | 30 | Initial focusing of polar impurities |
| 10.0 | 10 | 90 | Elution of the main hydrophobic analyte |
| 15.0 | 10 | 90 | Column wash (flushing highly retained species) |
| 15.1 | 70 | 30 | Return to initial conditions |
| 20.0 | 70 | 30 | Re-equilibration |
System Suitability Testing (SST)
A method is only as reliable as its daily performance. The SST acts as a built-in, self-validating checkpoint. Before analyzing unknown samples or reaction mixtures, inject the Working Standard (100 µg/mL) five consecutive times to prove the instrument is capable of the required precision.
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Limit | Purpose of Metric |
| Retention Time RSD (n=5) | ≤ 1.0% | Verifies pump performance and mobile phase mixing accuracy. |
| Peak Area RSD (n=5) | ≤ 2.0% | Confirms autosampler precision and injection reproducibility. |
| Tailing Factor (Tf) | ≤ 1.5 | Ensures no secondary interactions (e.g., silanol binding) are occurring. |
| Theoretical Plates (N) | ≥ 5000 | Validates column efficiency and physical integrity of the stationary phase bed. |
Workflow Visualization
Analytical workflow for the HPLC analysis of Methyl 5-nitrobenzofuran-3-carboxylate.
References
-
[1] Title: 1956326-81-0 | 7-Nitrobenzofuran-3-carboxylic acid | BLD Pharm (Catalog data including Methyl 5-nitrobenzofuran-3-carboxylate) Source: bldpharm.com URL: 1
-
[3] Title: Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran Source: benchchem.com URL: 3
-
[2] Title: Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies Source: sielc.com URL: 2
-
[4] Title: Quantitative Method for the Measurement of Three Benzofuran Ketones in Rayless Goldenrod (Isocoma pluriflora) and White Snakeroot (Ageratina altissima) by High-Performance Liquid Chromatography (HPLC) Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: 4
Sources
Optimization of reaction conditions for Methyl 5-nitrobenzofuran-3-carboxylate synthesis
Technical Support Center: Methyl 5-nitrobenzofuran-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 5-nitrobenzofuran-3-carboxylate. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing Methyl 5-nitrobenzofuran-3-carboxylate?
A1: For direct and high-yielding synthesis of 3-alkoxycarbonyl benzofurans, the reaction of a substituted salicylaldehyde with a diazoacetate reagent is a superior method.[1][2] In this specific case, reacting 5-nitrosalicylaldehyde with methyl diazoacetate provides a direct route to the target molecule. This approach avoids the multiple steps or harsh conditions associated with other methods like the Perkin rearrangement or Friedel-Crafts acylation of a pre-formed benzofuran ring.[3][4] The reaction generally proceeds under mild conditions and demonstrates good functional group tolerance.
Q2: What are the primary safety concerns associated with this synthesis?
A2: The primary hazard is the use of methyl diazoacetate. Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood. They can be detonated by heat, light, or contact with sharp surfaces. It is crucial to use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and blast shield. Avoid using ground-glass joints where possible. For a safer alternative, methyl diazoacetate can be generated in situ or substituted with more stable precursors like ethyl 2-diazo-3-oxopropanoate in Rh(III)-catalyzed reactions.[2] Additionally, the nitrating agents used to prepare the starting material and concentrated acids like HBF₄·OEt₂ or sulfuric acid are highly corrosive and require careful handling.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.[5] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to resolve the starting material (5-nitrosalicylaldehyde) from the product. The starting aldehyde is typically more polar and will have a lower Rf value than the less polar benzofuran product. Staining with potassium permanganate or visualization under UV light can aid in identifying the spots. The disappearance of the starting material spot is a good indicator of reaction completion.
Q4: What is the mechanistic principle behind the cyclization of 5-nitrosalicylaldehyde with methyl diazoacetate?
A4: The reaction is typically catalyzed by a Brønsted or Lewis acid. The proposed mechanism involves the initial formation of a hemiacetal between the salicylaldehyde and the alcohol solvent (or from the diazoacetate reaction). This is followed by an acid-catalyzed dehydration to form the benzofuran ring.[1] In some variations, particularly with rhodium catalysts, the reaction can proceed through a tandem C-H activation, decarbonylation, and annulation process.[2][6] Understanding the mechanism is key to troubleshooting, as it highlights the importance of acid catalysis and anhydrous conditions.
Reaction Mechanism Overview
Caption: Proposed reaction pathway for acid-catalyzed synthesis.
Optimized Experimental Protocol
This protocol is based on established methods for the synthesis of 3-ethoxycarbonylbenzofurans from salicylaldehydes.[1][2]
Reagents & Materials:
-
5-Nitrosalicylaldehyde
-
Methyl diazoacetate (handle with extreme caution)
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-nitrosalicylaldehyde (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add HBF₄·OEt₂ (10 mol%) to the stirred solution.
-
Reagent Addition: Add a solution of methyl diazoacetate (1.1 eq) in anhydrous DCM dropwise from the addition funnel over 30 minutes. Caution: Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Dehydration: Upon completion, add a catalytic amount of concentrated H₂SO₄ (2-3 drops) and stir for an additional 1 hour at room temperature to ensure complete dehydration and cyclization.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
Q: I have followed the protocol, but my TLC analysis shows only starting material, and the final yield is negligible. What went wrong?
A: This is a common issue often traced back to reagent quality or reaction conditions. Let's break down the probable causes and solutions.
-
Probable Cause 1: Inactive Catalyst. The acid catalyst (HBF₄·OEt₂) is moisture-sensitive. Any water in the reaction medium will hydrolyze and deactivate it, halting the reaction.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried before use. Use a high-purity, anhydrous grade of DCM. Purchase a fresh bottle of HBF₄·OEt₂ if it is old or has been improperly stored.
-
-
Probable Cause 2: Degradation of Methyl Diazoacetate. Methyl diazoacetate is unstable. If it has degraded, it will not participate in the reaction.
-
Solution: Use freshly prepared or a recently purchased, properly stored batch of methyl diazoacetate. It is often recommended to prepare it in situ for best results if you have the facilities to do so safely.
-
-
Probable Cause 3: Insufficient Reaction Time or Temperature. While the reaction proceeds at room temperature, electron-withdrawing groups like the nitro group on the salicylaldehyde can deactivate the aromatic ring, potentially slowing the cyclization step.
-
Solution: After the initial addition at 0 °C, allow the reaction to stir at room temperature for up to 24 hours while monitoring by TLC. If the reaction is still sluggish, gentle heating to 35-40 °C can be attempted, but this must be done with extreme caution due to the nature of the diazo reagent.
-
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for diagnosing low product yield.
Problem 2: Formation of Multiple Side Products
Q: My crude product shows multiple spots on the TLC plate, and purification is difficult, resulting in a low yield of the desired product. What are these impurities?
A: The formation of side products often points to issues with stoichiometry, temperature control, or the final dehydration step.
-
Probable Cause 1: Dimerization/Polymerization. An excess of the diazo compound or uncontrolled temperature can lead to the formation of dimers or polymeric materials.
-
Solution: Ensure the dropwise addition of methyl diazoacetate is slow and steady, maintaining the temperature strictly at 0 °C. Use no more than 1.1-1.2 equivalents of the diazo reagent.
-
-
Probable Cause 2: Incomplete Dehydration. The hemiacetal intermediate formed before the final cyclization is stable enough to be isolated.[2] If the final acid-catalyzed dehydration step is inefficient, this intermediate will remain as a major impurity.
-
Solution: Ensure a sufficient catalytic amount of concentrated H₂SO₄ is added after the main reaction is complete. Allow at least one hour for the dehydration to proceed before quenching the reaction.
-
-
Probable Cause 3: Side reactions from Impure Starting Material. Impurities in the 5-nitrosalicylaldehyde can lead to a variety of unwanted side products.
-
Solution: Recrystallize the 5-nitrosalicylaldehyde from a suitable solvent (e.g., ethanol/water) before use to ensure high purity.
-
Data Summary: Reaction Parameter Optimization
| Parameter | Standard Condition | Optimized Range | Rationale & Notes |
| Temperature | 0 °C to RT | 0 °C (addition), RT (reaction) | Controls reactivity of diazo compound and prevents side reactions. |
| Catalyst Loading | 10 mol% HBF₄·OEt₂ | 5-10 mol% | Lower loading may be effective but could increase reaction time.[7] |
| Solvent | Anhydrous DCM | Anhydrous DCM or Acetonitrile | Must be anhydrous. Acetonitrile has been shown to be effective in similar oxidative coupling reactions.[8] |
| Reaction Time | 4-6 hours | 4-24 hours | Monitor by TLC; electron-withdrawing groups may slow the reaction. |
| Dehydration | Catalytic H₂SO₄ | 2-5 drops conc. H₂SO₄ | Crucial for final ring closure from the hemiacetal intermediate.[1] |
References
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]
-
Perkin rearrangement. Wikipedia. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). ResearchGate. [Link]
-
A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Chemistry Portal. [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]
-
Preparation and Properties of Benzofuran#Synthesis of Benzofuran. YouTube. [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. ResearchGate. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
- Process for the preparation of 5-Nitrobenzofurans.
-
A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES. [Link]
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]
-
synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]
-
An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences. [Link]
-
Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. ResearchGate. [Link]
-
An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. ResearchGate. [Link]
-
Nitration of methyl benzoate. Royal Society of Chemistry. [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]
Sources
- 1. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. scielo.br [scielo.br]
Technical Support Center: Optimizing the Yield of Methyl 5-Nitrobenzofuran-3-Carboxylate
Welcome to the Technical Support Center. Synthesizing benzofuran-3-carboxylates via the homologation of salicylaldehydes with diazoacetates is a highly efficient, atom-economical pathway pioneered in modern organic synthesis (). However, researchers synthesizing Methyl 5-nitrobenzofuran-3-carboxylate frequently encounter severe yield bottlenecks.
The presence of the strongly electron-withdrawing 5-nitro group fundamentally alters the electronics of the 2-hydroxybenzaldehyde precursor. This guide deconstructs the mechanistic failures caused by this functional group and provides field-proven, self-validating protocols to drive your yields from <30% to >80%.
Workflow & Mechanistic Failure Points
The following diagram illustrates the critical pathway and primary competitive side reactions when utilizing a nitro-deactivated precursor.
Mechanistic pathway and failure points in the synthesis of methyl 5-nitrobenzofuran-3-carboxylate.
Troubleshooting Guide & FAQs
Q1: Why is my overall yield consistently below 30%, with significant unreacted 2-hydroxy-5-nitrobenzaldehyde remaining?
A1: The 5-nitro group strongly withdraws electron density via both resonance and induction. This significantly reduces the basicity of the aldehyde oxygen, weakening its coordination with standard Brønsted/Lewis acids like
-
The Fix: Switch to a more oxophilic and potent Lewis acid such as Zirconium(IV) chloride (
). Increase the catalyst loading from the standard 10 mol% to 20 mol% to compensate for the competitive binding and the deactivated nature of the nitro-substituted substrate.
Q2: I am observing a major byproduct at lower retention times on my GC-MS (m/z 144). What is it, and how do I prevent it? A2: The m/z 144 peak corresponds to dimethyl fumarate (or dimethyl maleate). Because your nitro-aldehyde is deactivated and reacts slowly, the Lewis acid instead catalyzes the dimerization of the methyl diazoacetate carbene intermediate.
-
The Fix: You must manipulate the reaction kinetics by keeping the steady-state concentration of the diazoacetate extremely low. Implement a syringe pump for the continuous, slow addition of methyl diazoacetate over 3–4 hours. Maintain the reaction temperature strictly at 25°C; elevated temperatures exponentially accelerate the carbene dimerization pathway.
Q3: The reaction initiates, but stalls at an intermediate stage. LC-MS shows a mass corresponding to M+18. How can I drive the reaction to completion?
A3: The M+18 mass indicates the formation of the uncyclized
-
The Fix: Do not add more diazo reagent. Instead, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and 4Å molecular sieves to the mixture, then warm to 40°C for 1–2 hours. The sieves sequester the eliminated water, driving the thermodynamic equilibrium toward the aromatized benzofuran.
Quantitative Optimization Data
The following table summarizes the causal relationship between catalyst selection, addition rate, and the suppression of side reactions.
| Catalyst System | Addition Method | Temperature (°C) | SM Conversion (%) | Dimerization (%) | Isolated Yield (%) |
| Bolus (10 min) | 25 | 45 | 40 | 28 | |
| Bolus (10 min) | 25 | 65 | 35 | 42 | |
| Bolus (10 min) | 25 | 85 | 25 | 60 | |
| Syringe Pump (3 h) | 25 | >95 | <5 | 82 | |
| Syringe Pump (3 h) | 40 | >95 | 20 | 65 |
Optimized Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria for the current step are met.
Step 1: Substrate Activation
-
In a flame-dried 100 mL two-neck round-bottom flask under an argon atmosphere, dissolve 2-hydroxy-5-nitrobenzaldehyde (1.67 g, 10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 30 mL).
-
Add anhydrous
(466 mg, 2.0 mmol, 0.2 equiv) in one portion. Stir at 25°C for 15 minutes.
-
Validation Check: The solution must transition to a deep yellow/orange hue, confirming successful Lewis acid coordination to the deactivated aldehyde.
Step 2: Kinetically Controlled Homologation
-
Dissolve methyl diazoacetate (1.50 g, 15.0 mmol, 1.5 equiv) in anhydrous DCM (10 mL) and load it into a gas-tight syringe.
-
Using a syringe pump, add the diazo solution dropwise to the reaction mixture at a rate of 3.3 mL/h (approx. 3 hours) while maintaining the temperature strictly at 25°C.
-
Validation Check: Steady nitrogen gas evolution (bubbling) should be observed upon each drop. If bubbling ceases, the catalyst has been poisoned by moisture; halt addition and verify anhydrous conditions.
Step 3: Forced Dehydration and Aromatization
-
After the addition is complete, stir the mixture for an additional 2 hours at 25°C.
-
Perform a TLC check (Hexanes:EtOAc 3:1).
-
Validation Check: If a highly polar spot (
) persists, the hemiacetal intermediate has stalled.
-
If stalled: Add p-TsOH (190 mg, 1.0 mmol, 0.1 equiv) and 1.0 g of activated 4Å molecular sieves. Warm the reaction to 40°C for 1.5 hours until the polar spot converts entirely to the non-polar product (
).
Step 4: Quench and Purification
-
Cool the mixture to room temperature and quench by slowly adding saturated aqueous
(20 mL). -
Extract the aqueous layer with DCM (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) to yield Methyl 5-nitrobenzofuran-3-carboxylate as a pale yellow solid.
References
-
Dudley, M. E.; Morshed, M. M.; Hossain, M. M. "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses, 2009, 86, 172. URL:[Link]
-
Rahaman, M.; Hossain, M. M. "Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses, 2019, 96, 98-109. URL:[Link]
Common side products in the synthesis of 5-nitrobenzofurans
This technical guide is structured as a Tier-2/Tier-3 support resource for medicinal chemists and process engineers. It prioritizes the Rap-Stoermer and Williamson Ether/Cyclization protocols, as these are the industry standards for high-fidelity regiocontrol, while addressing the pitfalls of direct nitration as a legacy method.
Topic: Troubleshooting Common Side Products & Impurities Document ID: TSC-BF-5NO2-001 Last Updated: March 03, 2026
Executive Summary
The synthesis of 5-nitrobenzofuran scaffolds presents a dichotomy in regiochemical control. Direct nitration of the benzofuran core is electronically favored at the C-2 (furan) position, leading to difficult-to-separate isomeric mixtures. Consequently, De Novo cyclization (starting from 5-nitrosalicylaldehyde) is the preferred route for pharmaceutical applications (e.g., Dronedarone intermediates). This guide troubleshoots side products arising from both pathways, with a focus on distinguishing incomplete cyclization intermediates from regioisomers.
Module 1: De Novo Synthesis (Rap-Stoermer / Williamson Pathway)
Context: This route involves the O-alkylation of 5-nitrosalicylaldehyde with an
The "Uncyclized Ether" Trap
Symptom: LC-MS shows a mass corresponding to [M + H2O] relative to the target, or NMR shows a missing aromatic singlet at the C-3 position.
Diagnosis: Incomplete cyclization of the intermediate 2-(2-formyl-4-nitrophenoxy) derivative.
Root Cause: The initial O-alkylation (Williamson ether synthesis) is faster than the subsequent ring closure (aldol condensation). Weak bases (
Troubleshooting Protocol:
-
Step 1 (Verification): Check
H NMR for an aldehyde proton ( ppm). If present, the ring is open. -
Step 2 (Remediation): Isolate the intermediate and subject it to stronger basic conditions.
-
Reagent: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaOEt in refluxing Ethanol.
-
Condition: Reflux for 2–4 hours.
-
-
Prevention: Use the "One-Pot, Two-Step" modification. Start with
/DMF for alkylation, then add a catalytic amount of DBU to force cyclization without workup.
The "Cannizzaro" Dead-End
Symptom: Low yield of target; isolation of 5-nitrosalicylic acid or 5-nitrosalicyl alcohol.
Diagnosis: Disproportionation of the starting material (5-nitrosalicylaldehyde).
Root Cause: Use of non-nucleophilic strong bases (e.g.,
Corrective Action:
-
Switch Base: Use weaker bases (
, ) or organic bases ( ). -
Order of Addition: Add the
-halo ketone before the base to ensure the alkylation competes favorably with the Cannizzaro reaction.
Hydrolysis of the C-2 Ester
Symptom: Target is an ethyl ester (e.g., Ethyl 5-nitrobenzofuran-2-carboxylate), but product is acidic and soluble in
Workflow Visualization: De Novo Pathway Risks
Figure 1: Critical failure points in the Rap-Stoermer synthesis. The yellow node represents the most common impurity (stalled intermediate).
Module 2: Direct Nitration Troubleshooting (Legacy Method)
Context: Direct nitration of benzofuran using
Regioselectivity Failure (The C-2 Isomer)
Symptom: Product mixture contains two isomers with identical mass.
Diagnosis: Competition between C-2 (furan ring) and C-5 (benzene ring) nitration.
Mechanism: The furan ring is electron-rich and susceptible to electrophilic attack at C-2 (
-
Standard Mixed Acid: Favors 5-nitro and 8-nitro isomers (benzene ring attack) but causes polymerization.
-
Acetyl Nitrate:[1] Favors 2-nitrobenzofuran (furan ring attack).
Data: Regioselectivity by Reagent
| Reagent System | Major Product | Minor Product | Side Issues |
| HNO3 / Ac2O | 2-Nitrobenzofuran | 5-Nitrobenzofuran | Addition-elimination mechanism dominates. |
| HNO3 / H2SO4 | 5-Nitrobenzofuran | 2-Nitro / 8-Nitro | High risk of oxidative ring opening (Black Tar). |
| N2O4 / CH2Cl2 | Mixture | - | Difficult separation. |
Oxidative Ring Opening (The "Black Tar" Effect)
Symptom: Reaction turns black/viscous; loss of aromaticity in NMR; acidic workup yields salicylic acid derivatives.
Diagnosis: Acid-catalyzed cleavage of the furan vinyl ether bond.
Root Cause: Benzofuran is acid-sensitive. Strong mineral acids (
Corrective Action:
-
Buffer the Reaction: Use mild nitrating agents like Claycop (Copper nitrate supported on clay) or Nitronium tetrafluoroborate in non-acidic solvents.
-
Block C-2: If possible, use 2-methylbenzofuran or 2-carboxybenzofuran as the starting material to direct nitration to the C-5 position, then decarboxylate/demethylate (though this adds steps).
Module 3: Purification & Characterization
Objective: How to definitively distinguish the 5-nitro target from the 2-nitro impurity or uncyclized intermediates.
NMR Diagnostic Table ( )
| Proton Position | 5-Nitrobenzofuran (Target) | 2-Nitrobenzofuran (Impurity) | Uncyclized Ether (Impurity) |
| C-2 H | Doublet (~7.8 ppm) | Absent | N/A (Aldehyde present) |
| C-3 H | Doublet (~6.9 ppm) | Singlet (~7.5 ppm, shifted) | N/A |
| C-4 H | Doublet (meta-coupling) | Doublet | Doublet |
| Aldehyde (-CHO) | Absent | Absent | Singlet (~10.4 ppm) |
Separation Protocol
Scenario: You have a crude mixture from a Rap-Stoermer reaction containing Target (T) and Uncyclized Intermediate (I).
-
Solubility Check: The uncyclized intermediate (phenol/aldehyde ether) is often less soluble in cold ethanol than the cyclized benzofuran.
-
Recrystallization:
-
Dissolve crude in minimal boiling Ethanol (95%).
-
Cool slowly to
. -
Target 5-nitrobenzofurans often crystallize as pale yellow needles.
-
-
Chemical Wash (If Acidic Impurities Present):
-
Dissolve in EtOAc.
-
Wash with
. (Removes salicylic acid byproducts and hydrolyzed carboxylic acids). -
Wash with
(Removes unreacted amines/imines if hydrazine was used).
-
Logic Pathway for Unknown Impurity
Figure 2: Diagnostic logic for identifying common impurities.
References
-
Regioselectivity in Benzofuran Nitration
-
Rap-Stoermer Reaction Mechanism & Conditions
- Title: Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans.
- Source: ResearchG
-
Link:
-
Synthesis of 5-Nitrobenzofuran Esters
- Title: Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
- Source: Semantic Scholar (2012).
-
Link:
-
Side Products in Benzofuran Synthesis
Sources
Technical Support Center: Purification of Methyl 5-nitrobenzofuran-3-carboxylate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and synthetic chemists facing bottlenecks in the isolation and purification of Methyl 5-nitrobenzofuran-3-carboxylate (CAS: 1956326-66-1)[1].
The benzofuran scaffold is a privileged structure in medicinal chemistry, but the combination of an electron-withdrawing nitro group and a base/acid-sensitive methyl ester creates unique physicochemical challenges during purification. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity recovery.
Troubleshooting Guide & FAQs
Q1: During flash chromatography, my product band tails severely, and I am losing up to 30% of my yield to a highly polar baseline impurity. What is happening? The Causality: You are likely observing on-column degradation rather than a true impurity. The methyl ester at the 3-position of the benzofuran ring is susceptible to hydrolysis[2]. Standard silica gel is inherently acidic (pH ~4.5–5.5 due to free silanol groups). Prolonged residence times on the column catalyze the hydrolysis of the methyl ester into 5-nitrobenzofuran-3-carboxylic acid, which binds irreversibly to the baseline in standard non-polar solvent systems. The Fix: Minimize column residence time by using a slightly steeper gradient, or pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize the acidic silanol sites.
Q2: I am attempting to recrystallize the crude material from ethanol, but it "oils out" (forms a biphasic liquid) instead of forming crystals. How do I force crystallization? The Causality: "Oiling out" occurs when the melting point of your crude mixture is depressed below the temperature at which the compound saturates the solvent. Nitrobenzofuran derivatives exhibit partial, temperature-dependent solubility in ethanol[3]. If your crude contains a high load of tarry byproducts from the cyclization step, these impurities act as a flux, preventing lattice formation. The Fix: Abandon pure ethanol. First, pass the crude material through a short silica plug (using 100% Dichloromethane) to strip away polymeric tars. Then, switch to a binary solvent system (Ethyl Acetate/Hexanes) to exert precise thermodynamic control over the nucleation point.
Q3: My target product is co-eluting with the starting material (e.g., a 2-hydroxy-5-nitrobenzaldehyde derivative). Hexanes/Ethyl Acetate gradients aren't separating them. What is the mechanistic workaround?
The Causality: Both the target ester and the phenolic precursor possess strong dipoles driven by the 5-nitro group. In a standard Hexanes/EtOAc system, the bulk polarity dominates the retention factor (
Quantitative Data & Physicochemical Profiling
To design a self-validating purification workflow, you must understand the baseline metrics of the molecule. Table 1 summarizes the critical parameters governing the separation of Methyl 5-nitrobenzofuran-3-carboxylate.
Table 1: Chromatographic and Solubility Profiling Data
| Parameter | Value / Condition | Mechanistic Implication |
| Optimal | 0.35 – 0.45 (80:20 Hexanes:EtOAc) | Ideal retention window to separate non-polar cyclization byproducts from the target ester. |
| Solubility (Ethanol) | Low at 20°C, High at 78°C | Provides a steep temperature-solubility gradient suitable for high-recovery crystallization[3]. |
| Solubility (Hexanes) | Insoluble | Acts as an excellent anti-solvent for controlled precipitation. |
| Ester Stability | Hydrolyzes at pH < 4 or pH > 10 | Mandates strictly neutral purification conditions to prevent conversion to the carboxylic acid[2]. |
| UV Absorbance | The extended conjugated |
Visualizing the Purification Logic
Figure 1: Decision matrix for selecting the optimal purification route based on crude purity.
Figure 2: Mechanistic troubleshooting pathways for common chromatographic failures.
Self-Validating Experimental Protocols
Protocol A: Two-Solvent Recrystallization (Ethyl Acetate / Hexanes)
This protocol is designed for crude batches with >80% purity. It utilizes a binary solvent system to prevent the "oiling out" phenomenon commonly seen with nitrobenzofurans[4].
Step 1: Dissolution Suspend the crude Methyl 5-nitrobenzofuran-3-carboxylate in a minimal volume of Ethyl Acetate (approx. 3 mL per gram of crude). Heat the suspension to 65°C under constant stirring until fully dissolved. Causality: Ethyl acetate fully solvates the polar nitro-ester combination, breaking down the crude lattice.
Step 2: Hot Filtration Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble particulates. Self-Validation Checkpoint: Inspect the filter pad. The presence of black, tarry residue confirms that polymeric impurities have been successfully removed. If the solution passes through completely clear, this step validates that your crude was free of insoluble polymers.
Step 3: Anti-Solvent Addition Return the filtrate to heat. Dropwise, add warm Hexanes (anti-solvent) until the solution becomes faintly turbid (cloud point). Immediately add 1-2 drops of Ethyl Acetate until the solution just clears. Causality: Reaching the exact cloud point ensures the solution is perfectly saturated at the elevated temperature, maximizing the thermodynamic driving force for crystallization upon cooling.
Step 4: Controlled Nucleation
Remove the flask from the heat source and allow it to cool to room temperature undisturbed for 2 hours, followed by 1 hour in an ice bath (0°C).
Self-Validation Checkpoint: Before filtering the bulk crystals, extract a 10
Step 5: Isolation Filter the crystals via vacuum filtration and wash with ice-cold Hexanes. Dry under high vacuum.
Protocol B: High-Throughput Flash Chromatography
Use this protocol if the crude purity is <80% or if recrystallization fails due to high impurity loads.
Step 1: Column Preparation Slurry pack a silica gel column using 90:10 Hexanes:Ethyl Acetate. If previous attempts resulted in ester hydrolysis, add 1% Triethylamine (TEA) to the slurry solvent to neutralize the silica.
Step 2: Dry Loading Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (3x the mass of the crude) and evaporate the DCM under reduced pressure to create a free-flowing powder. Load this evenly onto the top of the column. Causality: Dry loading prevents the polar nitrobenzofuran from streaking down the column during the initial solvent application, ensuring a tight, narrow band.
Step 3: Isocratic to Gradient Elution Begin elution with 90:10 Hexanes:EtOAc for 3 column volumes (CV) to elute non-polar impurities. Ramp the gradient to 80:20 Hexanes:EtOAc. Monitor fractions via UV detection (254 nm).
Step 4: Fraction Analysis Self-Validation Checkpoint: When analyzing fractions by TLC, perform a 2D-TLC on a mixed fraction. Spot the fraction, run it in one direction, dry the plate, rotate it 90 degrees, and run it again. If the single spot splits into two on the second run, it validates that your compound is degrading on the silica plate (hydrolysis), proving that column residence time must be aggressively minimized.
References
- ChemicalBook. "methyl 5-nitrobenzofuran-3-carboxylate | 1956326-66-1".
- Benchchem. "Methyl 4-chloro-1-benzofuran-3-carboxylate".
- National Institutes of Health (PMC). "Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer Agents".
- Cuestiones de Fisioterapia. "Design, Synthesis And Characterization Of Benzofuran Derivatives".
Sources
- 1. methyl 5-nitrobenzofuran-3-carboxylate | 1956326-66-1 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Troubleshooting guide for the synthesis of substituted benzofurans
Welcome to the Technical Support Center for the synthesis of substituted benzofurans. As a Senior Application Scientist, I have designed this resource to assist researchers and drug development professionals in mastering the construction of the benzofuran scaffold—a privileged structural motif prevalent in numerous natural products and FDA-approved pharmaceuticals[1].
Synthesizing these derivatives requires precise control over transition-metal catalysis, regioselectivity, and cyclization thermodynamics. This guide moves beyond basic recipes; it provides the mechanistic causality behind experimental choices, validated protocols, and a rigorous troubleshooting framework for the most robust synthetic routes in modern heterocyclic chemistry.
Section 1: Core Synthetic Workflows & Step-by-Step Protocols
Protocol A: One-Pot Palladium-Catalyzed Sonogashira Coupling & Cyclization
The Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization, is a premier method for constructing 2-substituted and 2,3-disubstituted benzofurans[2].
Mechanistic Causality: The rationale behind utilizing a one-pot cascade system is to bypass the isolation of the highly reactive o-alkynylphenol intermediate. By keeping this intermediate in situ, we prevent oxidative degradation and leverage the thermal energy of the coupling step to overcome the activation barrier of the subsequent oxacyclization, driving the thermodynamic equilibrium toward the stable aromatic benzofuran system[3].
Step-by-Step Methodology:
-
Catalyst Preparation: To a flame-dried Schlenk flask under a strict argon atmosphere, add the o-iodophenol (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd nanoparticles (1–5 mol%), and copper(I) iodide (2–10 mol%)[3][4].
-
Solvent & Base Addition: Inject anhydrous, rigorously degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., triethylamine, 2-3 equiv)[4].
-
Self-Validating Check: The solution should remain clear or slightly yellowish. Rapid blackening indicates premature palladium aggregation (catalyst death) or oxygen contamination.
-
-
Alkyne Addition: Add the terminal alkyne (1.2–1.5 equiv) dropwise via a syringe pump. Slow addition maintains a low steady-state concentration of the alkyne, mitigating the undesired Glaser homocoupling side reaction[4].
-
Cyclization: Heat the reaction mixture to 60–100 °C. Monitor the disappearance of the o-alkynylphenol intermediate via GC-MS or TLC[4].
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash vigorously with saturated aqueous NH₄Cl to sequester and remove copper salts. Purify the organic layer via silica gel chromatography[4].
Mechanistic workflow of the one-pot Sonogashira coupling and cyclization to benzofurans.
Protocol B: Base-Catalyzed Rap-Stoermer Condensation
The Rap-Stoermer reaction involves the condensation of salicylaldehydes (or o-hydroxyacetophenones) with α-haloketones. It is highly effective for synthesizing 2-aroylbenzofurans.
Mechanistic Causality: The reaction proceeds via an initial intermolecular O-alkylation followed by an intramolecular Dieckmann-type aldol condensation[5]. The choice of base is critical: it must be nucleophilic enough to drive the deprotonation of the active methylene group. If the base is too weak, the reaction stalls at the ether intermediate because the enolate concentration is insufficient to overcome the entropic barrier of the ring closure[5].
Step-by-Step Methodology:
-
Reagent Mixing: In a round-bottom flask, combine the salicylaldehyde derivative (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv) in a polar aprotic solvent (e.g., acetone or DMF)[6].
-
Alkylation: Add the α-haloketone (e.g., chloroacetone, 1.2 equiv) dropwise at room temperature over 10 minutes[6].
-
Cyclization: Heat the mixture to reflux (12–24 hours). The thermal energy combined with the base facilitates the nucleophilic attack of the carbanion on the carbonyl carbon[6].
-
Isolation: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and extract with dichloromethane and saturated sodium bicarbonate to yield the crude benzofuran[6].
Section 2: Troubleshooting Guide & FAQs
Q1: My palladium-catalyzed Sonogashira cascade is yielding very little benzofuran and a large amount of a blue/green byproduct. What is happening? A1: The blue/green byproduct is indicative of Glaser homocoupling of your terminal alkyne, driven by the copper co-catalyst in the presence of oxygen[4].
-
Causality: Oxygen acts as an oxidant for the Cu(I) species, promoting the dimerization of alkynes rather than cross-coupling. This side reaction consumes your alkyne and starves the primary catalytic cycle.
-
Solution: Rigorously degas your solvents using the freeze-pump-thaw method. Additionally, add the alkyne slowly via a syringe pump to keep its concentration low, which kinetically favors the cross-coupling pathway over dimerization[4].
Q2: The Rap-Stoermer reaction shows complete consumption of the salicylaldehyde, but I only isolate the uncyclized O-alkylated intermediate. How do I force the cyclization? A2: The initial O-alkylation is kinetically favored and occurs rapidly, but the subsequent intramolecular aldol condensation requires a higher activation energy[5].
-
Causality: If the base is too weak or the reaction temperature is too low, the active methylene group is not adequately deprotonated, stalling the reaction.
-
Solution: Switch from K₂CO₃/acetone to a stronger base/solvent system, such as Cs₂CO₃ in DMF. Alternatively, utilizing triethylamine under solvent-free sealed conditions at 130 °C has been proven to drive the cyclization efficiently[5].
Q3: I am getting a mixture of regioisomers during the cyclization of unsymmetrical alkynes. How can I control this? A3: Poor regioselectivity arises when the electronic differentiation between the two alkyne carbons is minimal, leading to competing 5-exo-dig and 6-endo-dig cyclization modes[4][7].
-
Causality: The nucleophilic attack of the phenoxide oxygen on the alkyne is dictated by the polarization of the triple bond.
-
Solution: Utilize directing groups or switch to a highly selective catalyst system. For example, using specific copper catalysts or adjusting the electronics of the alkyne (e.g., using aryl acetylenes over alkyl acetylenes) strongly favors the anti-5-exo-dig oxacyclization[7].
Diagnostic decision tree for resolving low yields in benzofuran synthesis.
Section 3: Quantitative Data & Optimization Tables
To ensure trust and reproducibility, the following table summarizes the optimal catalyst and solvent pairings based on the specific synthetic route and substrate electronic properties.
| Synthetic Route | Catalyst System | Optimal Solvent | Base | Temperature | Typical Yield | Key Advantage |
| Sonogashira Cascade | Pd(PPh₃)₄ / CuI (5 mol%) | DMF or THF | Et₃N | 60–80 °C | 75–90% | Broad functional group tolerance[4]. |
| Green Sonogashira | Pd Nanoparticles (Ligand-Free) | Water / Ambient | None/Amine | 60 °C | 80–95% | Environmentally benign, recyclable catalyst[3]. |
| Rap-Stoermer | None (Phase Transfer) | Water / TBAB | Na₂CO₃ | Reflux | 85–95% | Green conditions, short reaction times. |
| Solvent-Free Rap-Stoermer | None | Solvent-Free | Et₃N | 130 °C | 81–97% | Avoids toxic solvents, excellent for aroylbenzofurans[5]. |
References
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. NIH.gov. 1
-
Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem. 4
-
A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis. 2
-
[Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry. 7
-
A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Arabian Journal of Chemistry. Link
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH.gov. 5
-
Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide. BenchChem. 6
-
Palladium Nanoparticles Catalyzed Synthesis of Benzofurans by a Domino Approach. Organic Chemistry Portal. 3
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium Nanoparticles Catalyzed Synthesis of Benzofurans by a Domino Approach [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 5-nitrobenzofuran-3-carboxylate
Status: Operational Ticket Subject: Column Chromatography Protocol & Troubleshooting Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Welcome to the technical support hub for the purification of Methyl 5-nitrobenzofuran-3-carboxylate . This guide addresses the specific physicochemical challenges posed by this molecule: the electron-deficient nitro group, the planar aromatic core, and the hydrolytically sensitive ester moiety.
Unlike simple alkyl esters, this compound exhibits significant
Part 1: Method Development (The Setup)
Q: What is the optimal solvent system for this separation?
A: The standard mobile phase is Hexanes : Ethyl Acetate (Hex:EtOAc) .[1]
-
Starting Point: Perform Thin Layer Chromatography (TLC) using Hex:EtOAc (4:1) .[1]
-
Target Rf: Aim for a Retention Factor (
) of 0.30 – 0.40 for the product.-
Note: Nitro-benzofurans are moderately polar.[1] If the
is < 0.2, increase polarity to 3:1.
-
-
Gradient Strategy: Do not run isocratic immediately. Start with 100% Hexanes to elute non-polar impurities, then ramp to 20% EtOAc.[1]
Q: How do I visualize the spots?
A:
-
UV (254 nm): The benzofuran core is highly conjugated and will quench the fluorescent indicator on silica plates strongly (dark purple spots).[1]
-
Visual Color: The nitro group often imparts a pale yellow color to the solid.[1] Warning: Do not rely on color alone. Nitrophenol impurities are often deep yellow/orange and can mask the product.[1]
-
Stain (Optional): KMnO
stain is generally ineffective for nitro-aromatics.[1] Use UV as your primary detector.
Part 2: Execution & Loading (The Run)
Q: The crude solid is not dissolving in Hexanes.[1] Can I use Dichloromethane (DCM) to load?
A: Avoid liquid loading with DCM if possible. Methyl 5-nitrobenzofuran-3-carboxylate has high crystallinity and low solubility in hexanes.[1] If you dissolve it in DCM and load it onto a column equilibrated with Hexanes, the DCM will elute quickly, causing the product to precipitate (crystallize) at the top of the column. This blocks flow and causes severe "tailing" or band broadening.[1]
Recommended Protocol: Dry Loading (Solid Load) [1]
-
Dissolve the crude mixture in a minimum amount of DCM or Acetone.
-
Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent).[1]
-
Evaporate the solvent under vacuum (Rotavap) until you have a free-flowing powder.
-
Load this powder carefully on top of the pre-packed column and cover with a layer of sand.[2][3]
Q: What is the recommended silica ratio?
A:
-
Easy Separation (
): 30:1 (Silica : Crude mass). -
Difficult Separation (Impurities close to product): 50:1 to 100:1.
-
Context: If unreacted 5-nitrosalicylaldehyde is present, it may streak due to the phenolic proton.[1] A higher silica ratio prevents the "tail" of the aldehyde from contaminating the ester.
-
Part 3: Troubleshooting (Help Desk)
Ticket #001: "My product is co-eluting with a yellow impurity."
Diagnosis: The yellow impurity is likely 5-nitrosalicylaldehyde (starting material) or a hydrolysis byproduct.[1] Solution:
-
Acid Wash: The phenolic impurity is acidic.[1] If you are using a manual column, flushing the column with 1% Acetic Acid in the mobile phase can tighten the phenol band, but this risks hydrolyzing your ester.
-
Better Approach: Use a step gradient . Hold the solvent ratio at 5% EtOAc longer to let the less polar impurities elute, then slowly ramp to 15-20% EtOAc.
-
Recrystallization: If chromatography yields 90% purity, do not re-column. Recrystallize from Ethanol or Methanol . Nitrobenzofurans crystallize exceptionally well, often leaving minor impurities in the mother liquor.
Ticket #002: "I see a spot on TLC, but it never comes off the column."
Diagnosis: You may have formed the carboxylic acid derivative (hydrolysis of the methyl ester) or the compound is precipitating inside the column. Solution:
-
Check Polarity: Flush the column with 100% EtOAc or 10% Methanol/DCM at the end.[1] If a compound elutes then, it was the acid (very polar).
-
Solubility Check: If you liquid-loaded, the compound likely crashed out.[1] You will need to flush with DCM to recover it, then re-purify using the Dry Loading method described above.[1]
Ticket #003: "The bands are streaking badly."
Diagnosis: Column overloading or incompatible solvent injection.[1] Solution:
-
Reduce Flow Rate: High flow rates limit the equilibration time between the mobile/stationary phases.[1]
-
Sample Concentration: If liquid loading, the sample was too concentrated.[1] Switch to Dry Loading.
Part 4: Data Visualization
Workflow Diagram: Purification Logic
The following diagram outlines the decision-making process for purifying this specific nitro-benzofuran derivative.
Caption: Decision matrix for loading and purification. Note the emphasis on Dry Loading due to the low solubility of the nitro-aromatic core.
Quantitative Reference Table
| Parameter | Recommended Value | Technical Rationale |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard normal phase retention.[1] |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar base.[1] |
| Mobile Phase B | Ethyl Acetate | Polar modifier for ester/nitro elution.[1] |
| Target | 0.35 ( | Balances retention with elution speed.[1] |
| Loading Capacity | < 5% of Silica Mass | Prevents band broadening.[1] |
| Detection | UV 254 nm | Benzofuran core absorbs strongly.[1] |
References
-
General Flash Chromatography Guidelines
-
Benzofuran Synthesis & Purification Context
-
TLC & Rf Value Correlations
-
Dry Loading Techniques
Disclaimer: This guide is intended for trained laboratory personnel. Always consult Safety Data Sheets (SDS) for Methyl 5-nitrobenzofuran-3-carboxylate and silica gel before handling.
Sources
Overcoming challenges in the nitration of benzofuran-3-carboxylates
Technical Support Center: Nitration of Benzofuran-3-Carboxylates
Current Status: Online Operator: Senior Application Scientist Ticket ID: NIT-BF3-001 Subject: Troubleshooting yield loss, regioselectivity, and ring degradation during nitration.
Executive Summary
The nitration of benzofuran-3-carboxylates presents a paradox in heterocyclic chemistry: you must introduce a strong electrophile (
This guide moves beyond standard textbook protocols to address the specific electronic and physical challenges of this scaffold.
Module 1: The "Black Tar" Phenomenon (Oxidative Degradation)
User Issue: "As soon as I add the nitric acid, the reaction turns dark/black and my yield is <10%. What happened?"
Root Cause Analysis: You likely triggered oxidative ring opening (the "Oxidative Catastrophe").
-
Mechanism: Furan rings are highly susceptible to acid-catalyzed hydrolysis and oxidation. Fuming HNO₃ acts as an oxidant rather than a nitrating agent here.[1] It attacks the C2-C3 double bond, cleaving the ether linkage and generating reactive dicarbonyl intermediates that polymerize.[1]
-
The C3-Ester Factor: While the C3-carboxylate deactivates the C2-C3 bond (making it less nucleophilic than bare benzofuran), it is insufficient to protect against fuming nitric acid at room temperature.
Corrective Protocol: The "Menke" & Acetyl Nitrate Approach
Switch from mixed acid (
Step-by-Step Protocol (Milder Conditions):
-
Preparation: Dissolve the benzofuran-3-carboxylate (1.0 eq) in Acetic Anhydride (
). -
Cooling (Critical): Cool the solution to -5°C to 0°C .
-
Reagent Generation: Slowly add Fuming
(1.1 eq) dropwise.[1]-
Note:
.[1]
-
-
Reaction: Stir at 0°C for 1-2 hours. Do not let it rise above 10°C.[1]
-
Quench: Pour onto ice-water. The product should precipitate as a solid.[1]
Module 2: Regioselectivity Control (C5 vs. C7 vs. C2)
User Issue: "I am seeing multiple spots on TLC. Where is the nitro group attaching?"
Technical Insight: Regioselectivity is dictated by the competition between the furan ring and the benzene ring .[1]
-
The Furan Ring (C2): Normally the most reactive site.[1] However, the C3-ester is an Electron Withdrawing Group (EWG), which deactivates the C2 position.[1]
-
The Benzene Ring (C4-C7): The ring oxygen (O1) is a strong ortho/para director.
-
Para to O1: Position C5 . (Major Product)
-
Ortho to O1: Position C7 .[1] (Minor Product)
-
The Rule of Thumb: In benzofuran-3-carboxylates, electrophilic aromatic substitution (EAS) preferentially occurs at C5 .
Data Summary: Isomer Distribution
| Position | Electronic Influence | Steric Hindrance | Probability |
| C2 | Deactivated by C3-Ester | Low | Low (unless C4-C7 blocked) |
| C4 | Deactivated by C3-Ester (peri-effect) | High | Very Low |
| C5 | Activated (Para to O1) | Low | High (Major Product) |
| C6 | Meta to O1 (Unfavorable) | Low | Low |
| C7 | Activated (Ortho to O1) | Medium | Medium (Minor Product) |
Module 3: Safety Advisory - The Acetyl Nitrate Hazard
User Issue: "I read that acetyl nitrate is explosive. How do I handle it safely?"
Safety Critical Alert: Acetyl nitrate is thermally unstable.[1] Above 60°C, it can decompose explosively.[1]
-
Never add acetic anhydride to warm nitric acid.[1]
-
Never allow the reaction temperature to exceed 20°C during addition.
-
Quenching: Always quench into excess water to hydrolyze the acetyl nitrate immediately.[1]
Visualization: Decision Logic & Mechanism[1]
Caption: Decision matrix for selecting nitration conditions based on C2-substitution and substrate sensitivity.
FAQ: Troubleshooting Specific Scenarios
Q: Can I use metal nitrates instead of Nitric Acid?
A: Yes. This is often called "Menke Nitration" or "Claycop" conditions.[1] Using Copper(II) Nitrate in Acetic Anhydride is the mildest possible method. It generates the nitryl acetate intermediate without the harsh acidity of free
Q: How do I separate the 5-nitro and 7-nitro isomers? A: The 5-nitro isomer is typically more polar due to the "push-pull" resonance between the O1 ether and the C5-nitro group.
-
Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate.[1] The 7-nitro isomer often elutes first (less polar due to ortho-chelation/sterics), followed by the 5-nitro isomer.
-
Recrystallization: The 5-nitro isomer often has a higher melting point and can be recrystallized from Ethanol or Ethanol/Water mixtures [2].
Q: My ester hydrolyzed during the reaction. Why?
A: If you used Mixed Acid (
-
Fix: Use the Acetyl Nitrate method (anhydrous conditions) or add a drying agent like
if using mild mixed acids.
References
-
Methods for the synthesis of benzofuran-3-carboxylate esters. (2015). ResearchGate.[1]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives. (2023). National Institutes of Health (NIH).
-
Methods for the Preparation of 3-Nitrobenzofurans. (2025). ResearchGate.[1]
-
Safety Data Sheet: Acetyl Nitrate. (2024). Fisher Scientific.[1]
Sources
Technical Support Center: Scale-Up Synthesis of Methyl 5-nitrobenzofuran-3-carboxylate
This is a Technical Support Guide designed for process chemists and researchers. It focuses on the specific challenges of synthesizing 3-substituted benzofurans, distinguishing them from the more common 2-substituted isomers.
Ticket ID: #BZ-5N3C-SC01 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry) Subject: Scale-up protocols, troubleshooting, and safety for 3-carboxylate synthesis.
Executive Summary & Critical Distinction
⚠️ STOP AND VERIFY: Before proceeding, confirm your target isomer. There is a frequent confusion in literature and procurement between the 2-carboxylate and the 3-carboxylate .[1]
-
Methyl 5-nitrobenzofuran-2-carboxylate: Easily synthesized via the Rap-Stoermer or Feist-Benary reaction (5-nitrosalicylaldehyde + methyl chloroacetate + K₂CO₃). This is the standard commercial building block.
-
Methyl 5-nitrobenzofuran-3-carboxylate (Your Target): Requires specific rearrangement or insertion chemistry. Reacting salicylaldehyde with methyl chloroacetate will NOT yield this product. [1]
This guide details the two most viable scale-up routes for the 3-carboxylate :
-
Route A (The Direct Insertion): Salicylaldehyde + Methyl Diazoacetate (High Atom Economy, Hazardous Reagents).
-
Route B (The Nitroacrylate Assembly): Nitrophenol + Methyl 3-nitroacrylate (Safer, Newer Methodology).
Synthetic Routes & Protocols
Route A: Acid-Catalyzed Insertion (Recommended for <100g Scale)
Reference: Organic Syntheses 2019, 96, 98-109.
This route uses Ethyl (or Methyl) Diazoacetate (EDA/MDA) . On a large scale, diazo compounds present significant explosion hazards.[1] This protocol must be adapted for Flow Chemistry or In-Situ Generation for safety >100g.
Reaction Scheme: 5-Nitrosalicylaldehyde + Methyl Diazoacetate -> [Hemiacetal Intermediate] -> (H₂SO₄) -> Product
Step-by-Step Protocol:
-
Reactor Setup: Glass-lined reactor or Hastelloy (if using mineral acids). inert atmosphere (
). -
Reagent Charge: Charge 5-nitrosalicylaldehyde (1.0 equiv) in Dichloromethane (DCM) (10 V).
-
Catalyst Addition: Add HBF₄·OEt₂ (10 mol%). Note: Lewis acids like FeCl₃ or Rh₂(OAc)₄ are alternatives but HBF₄ is cheaper for this specific dehydration.
-
Dosing (Critical): Slowly dose Methyl Diazoacetate (1.2 equiv) over 4–6 hours at 20–25°C.
-
IPC (In-Process Control): Monitor for disappearance of aldehyde. You will see the formation of the hemiacetal intermediate (often a diastereomeric mixture).
-
-
Dehydration/Cyclization: Once the hemiacetal is formed, add concentrated H₂SO₄ (0.5 equiv) dropwise. Stir for 2 hours.
-
Quench: Quench carefully with sat. NaHCO₃.
-
Workup: Separate phases. Wash organic layer with brine.[2] Dry over MgSO₄.
-
Purification: Recrystallization from Methanol/Water.
Route B: Indium-Catalyzed Annulation (Recommended for >100g Scale)
Reference: Bassetti et al., J. Org. Chem. (Recent Methodology)
This route avoids diazo compounds, utilizing Methyl 3-nitroacrylate as a "safe" surrogate.
Step-by-Step Protocol:
-
Reagent Charge: Charge 4-Nitrophenol (1.0 equiv) and Methyl 3-nitroacrylate (1.1 equiv) in Toluene or DCE .
-
Catalyst: Add InCl₃ (10 mol%).
-
Reaction: Heat to reflux (100–110°C) for 12–16 hours.
-
Mechanism: The reaction proceeds via Friedel-Crafts alkylation at the ortho position followed by intramolecular elimination of HNO₂ (or similar leaving group depending on exact conditions).
-
Workup: Cool to RT. Filter through a Celite pad to remove Indium salts. Evaporate solvent.[2][3][4]
-
Purification: Slurry in cold Ethanol.
Visual Workflows (Graphviz)
Diagram 1: Synthetic Pathway Comparison
This diagram illustrates the mechanistic divergence between making the 2-isomer (common mistake) and the 3-isomer (target).
Caption: Pathway divergence. Note that standard alkylation (Red path) yields the 2-isomer. The Diazo insertion (Green path) is required for the 3-isomer.
Troubleshooting Guide (FAQ)
Issue: "I am getting the 2-carboxylate instead of the 3-carboxylate."
-
Cause: You likely used Methyl Chloroacetate or Bromoacetate with a base (K₂CO₃/Cs₂CO₃). This promotes O-alkylation followed by aldol condensation on the aldehyde, which thermodynamically favors the 2-ester.[1]
-
Solution: Switch to Route A (Diazoacetate) or Route B (Nitroacrylate). If you must use halo-esters, you would need to synthesize the 3-hydroxy-2-chloro intermediate and rearrange, which is non-trivial.[1]
Issue: "Low yield in the Diazoacetate reaction (<30%)."
-
Cause 1 (Wet Solvents): Diazoacetates hydrolyze rapidly in the presence of water and acid.
-
Cause 2 (Oligomerization): The aldehyde can polymerize under acidic conditions if the diazo addition is too slow.
-
Solution:
-
Ensure DCM is dried (<50 ppm H₂O).
-
Increase catalyst loading to 15 mol%.
-
Critical: Do not dump the diazoacetate. Slow addition via syringe pump is mandatory to keep the concentration of unreacted diazo low (preventing carbene dimerization).
-
Issue: "Safety concerns with scaling Diazoacetate."
-
Context: Diazo compounds are shock-sensitive and potentially explosive.
-
Engineering Control:
-
Do not accumulate: Use a Continuous Stirred Tank Reactor (CSTR) or a Flow Reactor (e.g., Vapourtec or Chemtrix systems).
-
In-Situ Generation: Generate Methyl Diazoacetate in situ from Glycine Methyl Ester Hydrochloride + NaNO₂ in a biphasic system, immediately feeding the organic phase into the reaction stream.[1]
-
Issue: "Product is contaminated with Indium salts (Route B)."
-
Solution: Indium can stick to the nitro/ester functionalities.[1]
-
Wash: Use an aqueous wash of 1M HCl (to protonate/solubilize Indium species) followed by an EDTA solution wash.
-
Scavengers: Use a silica-based metal scavenger (e.g., QuadraSil® MP) during the final filtration.[1]
-
Critical Process Parameters (CPP) Data
| Parameter | Route A (Diazo) Target Range | Route B (Nitroacrylate) Target Range | Impact of Deviation |
| Temperature | 20–25°C | 100–110°C (Reflux) | Route A: >30°C increases carbene dimerization (dimer impurity). Route B: <90°C results in incomplete conversion. |
| Dosing Rate | 0.2 equiv/hr (Diazo) | All-in (Batch) | Fast diazo addition leads to exotherm and runaway risk. |
| Water Content | <0.05% (KF) | <0.1% | Water kills the catalyst in Route A and hydrolyzes the ester. |
| Stoichiometry | 1.2 equiv Diazo | 1.1 equiv Acrylate | Excess diazo is hard to quench safely. Excess acrylate is difficult to purge. |
Safety & Engineering Controls
1. Thermal Runaway (DSC Data): Nitro-aromatics are energetic.
-
Onset Temperature: Expect exotherms starting >200°C for the product.[1]
-
Diazoacetate: Decomposes violently >120°C. Never distill pure diazoacetate.
2. Waste Disposal:
-
Aqueous Waste (Route A): Contains Fluoroboric acid and potential diazo residues. Quench with Acetic Acid/Water before disposal.
-
Solid Waste: Indium salts (Route B) are toxic and should be segregated from general heavy metals.
References
-
Organic Syntheses (2019) . Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Org. Synth. 2019, 96, 98-109.[1][5] Link
-
Bassetti, B., et al. (2024) . Beta-Nitroacrylates and Phenols as Key Precursors of Arenofuran-3-carboxylates. J. Org.[6] Chem. (Note: Recent methodology for non-diazo route).[2]
-
Liton, P., et al. (2008) . A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates. Heterocycles, Vol 75. Link (Describes the Copper-catalyzed alternative).
-
RSC Publishing (2011) . First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein J. Org. Chem. Link (Illustrates the Rap-Stoermer route yielding 2-carboxylates, for contrast).
Sources
- 1. CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents [patents.google.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. tdcommons.org [tdcommons.org]
- 4. mdpi.com [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. oldsciparks.lbp.world [oldsciparks.lbp.world]
Technical Support Center: Methyl 5-nitrobenzofuran-3-carboxylate Impurity Analysis
Welcome to the Technical Support Center for the analytical profiling and troubleshooting of Methyl 5-nitrobenzofuran-3-carboxylate (CAS: 1956326-66-1). This compound is a critical heterocyclic building block used in the synthesis of bioactive molecules and pharmaceutical intermediates. Due to the regioselectivity challenges during benzofuran nitration and the lability of the methyl ester group, rigorous impurity profiling is essential to meet regulatory thresholds.
This guide provides researchers and drug development professionals with field-proven methodologies, troubleshooting steps, and mechanistic insights to ensure self-validating analytical workflows.
Analytical Workflow for Impurity Profiling
To successfully isolate, identify, and quantify impurities, your laboratory should follow a structured, orthogonal analytical workflow.
Caption: Analytical workflow for the isolation and identification of benzofuran impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in Methyl 5-nitrobenzofuran-3-carboxylate batches? A: Based on the synthetic routes of benzofuran-3-carboxylates, you will typically encounter three classes of impurities:
-
Positional Isomers: e.g., Methyl 4-nitrobenzofuran-3-carboxylate or Methyl 7-nitrobenzofuran-3-carboxylate. These arise if the starting material (e.g., 2-hydroxybenzaldehyde derivatives) undergoes non-selective nitration.
-
Degradation Products: 5-nitrobenzofuran-3-carboxylic acid. This is the hydrolysis product of the methyl ester.
-
Starting Material Carryover: Unreacted precursors or des-nitro benzofuran derivatives.
Q2: Why must I identify and quantify these impurities? A: For any compound entering preclinical or clinical development, regulatory agencies require strict adherence to the ICH Q3A(R2) guidelines[1]. Depending on the maximum daily dose of the final drug substance, any impurity exceeding the 0.05% or 0.10% threshold must be structurally identified and toxicologically qualified[2].
Q3: My HPLC chromatogram shows a single peak, but LC-MS indicates multiple masses. Why? A: You are likely experiencing co-elution. Positional isomers (like the 4-nitro and 5-nitro variants) have nearly identical hydrophobicities and will often co-elute as a single peak on a standard C18 stationary phase. You must alter the chromatographic selectivity (see Troubleshooting Issue 1).
Troubleshooting Guide
Issue 1: Co-elution of Positional Isomers
-
The Causality: Standard C18 columns separate analytes based purely on hydrophobic interactions. Because the 4-nitro, 5-nitro, and 7-nitro isomers of methyl benzofuran-3-carboxylate have the same molecular weight and similar logP values, their retention times overlap.
-
The Solution: Switch to a Pentafluorophenyl (PFP) column. PFP stationary phases provide orthogonal retention mechanisms, including
interactions, dipole-dipole interactions, and shape selectivity. The fluorine atoms on the PFP phase interact differently with the distinct electron density distributions of the various nitro-positional isomers, pulling them apart into baseline-resolved peaks. Ensure any method adjustments fall within the allowable limits defined by USP <621> to avoid full revalidation[3].
Issue 2: Unexpected Mass Peak at m/z 206 ([M-H]⁻) in LC-MS
-
The Causality: The exact mass of Methyl 5-nitrobenzofuran-3-carboxylate is ~221 Da. A prominent peak at 206 Da in negative ion mode corresponds to the loss of a methyl group (-15 Da) and the addition of a proton, indicating the presence of 5-nitrobenzofuran-3-carboxylic acid (MW ~207 Da). If this peak grows over time in your autosampler, your sample preparation diluent is causing base-catalyzed or acid-catalyzed ester hydrolysis.
-
The Solution: Do not use unbuffered aqueous mixtures or high-pH diluents. Prepare your samples in anhydrous Acetonitrile (ACN) or Methanol.
Caption: Base-catalyzed ester hydrolysis pathway leading to the primary degradation impurity.
Issue 3: Baseline Drift and Ghost Peaks during Gradient Elution
-
The Causality: Accumulation of highly retained impurities on the column head, or the use of Trifluoroacetic acid (TFA) in the mobile phase. TFA causes severe ion suppression in LC-MS and can create a drifting baseline at 254 nm.
-
The Solution: Implement a self-validating blank injection protocol. Run a blank (diluent only) before every sample sequence. Replace TFA with 0.1% Formic Acid, which is MS-compatible and provides sufficient ionization for the nitrobenzofuran derivatives.
Standardized Experimental Protocol: LC-MS Impurity Profiling
To establish a self-validating system, follow this step-by-step methodology for analyzing Methyl 5-nitrobenzofuran-3-carboxylate batches.
Step 1: Sample Preparation
-
Weigh exactly 10.0 mg of the Methyl 5-nitrobenzofuran-3-carboxylate sample.
-
Dissolve in 10.0 mL of anhydrous LC-MS grade Acetonitrile (ACN) to yield a 1 mg/mL stock solution. Note: Avoid aqueous diluents to prevent artifactual hydrolysis.
-
Dilute to a working concentration of 0.1 mg/mL using ACN.
Step 2: Chromatographic System Setup
-
Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Flow Rate: 1.0 mL/min (Split 1:4 post-column if required by the MS source).
-
Column Temperature: 35°C.
Step 3: Gradient Program
-
0 - 2 min: 20% B (Isocratic hold to focus the analyte)
-
2 - 15 min: 20% B to 80% B (Linear gradient to elute isomers and non-polar dimers)
-
15 - 18 min: 80% B (Column wash)
-
18 - 22 min: 20% B (Re-equilibration)
Step 4: Detection & System Suitability
-
UV Detection: 254 nm (optimal for the conjugated benzofuran
-system). -
MS Detection: Electrospray Ionization (ESI), scanning m/z 100–1000 in both Positive and Negative modes.
-
Validation: The resolution (
) between the 5-nitro API and any spiked 4-nitro/7-nitro isomer standard must be .
Quantitative Data Presentation
The following table summarizes the typical chromatographic and mass spectrometric data for Methyl 5-nitrobenzofuran-3-carboxylate and its common impurities, aiding in rapid peak identification.
| Compound / Impurity | Relative Retention Time (RRT) | Primary MS Ion (ESI) | Mechanism of Formation | ICH Q3A(R2) Action Limit |
| 5-nitrobenzofuran-3-carboxylic acid | 0.65 | m/z 206[M-H]⁻ | Ester Hydrolysis | > 0.15% (Qualify) |
| Methyl 7-nitrobenzofuran-3-carboxylate | 0.92 | m/z 222 [M+H]⁺ | Regioisomer (Nitration) | > 0.15% (Qualify) |
| Methyl 5-nitrobenzofuran-3-carboxylate (API) | 1.00 | m/z 222 [M+H]⁺ | Target Product | N/A |
| Methyl 4-nitrobenzofuran-3-carboxylate | 1.08 | m/z 222 [M+H]⁺ | Regioisomer (Nitration) | > 0.15% (Qualify) |
| Des-nitro benzofuran derivative | 1.35 | m/z 177 [M+H]⁺ | Incomplete Nitration | > 0.15% (Qualify) |
Note: RRT values are approximate and based on the PFP gradient method described in Section 4.
References
-
ICH Q3A (R2) Impurities in New Drug Substances - Scientific Guideline European Medicines Agency (EMA) URL:[Link]
-
Understanding the Latest Revisions to USP <621> Chromatography Agilent Technologies White Paper URL:[Link]
-
Evaluating Impurities in New Drugs to Prevent Delays in Development Premier Research URL:[Link]
Sources
Purity assessment of synthesized Methyl 5-nitrobenzofuran-3-carboxylate
An accurate and rigorous purity assessment of synthetic intermediates is the cornerstone of successful pharmaceutical development. Methyl 5-nitrobenzofuran-3-carboxylate is a highly valuable heterocyclic building block frequently utilized in the synthesis of complex bioactive molecules, including anti-arrhythmic analogs and antimicrobial agents [1]. Because downstream catalytic couplings (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) are notoriously sensitive to trace impurities, validating the absolute purity of this intermediate is non-negotiable.
As a Senior Application Scientist, I frequently encounter a critical analytical pitfall: the over-reliance on High-Performance Liquid Chromatography (HPLC) with UV detection for batch release. This guide objectively compares standard HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing a self-validating framework for the purity assessment of synthesized Methyl 5-nitrobenzofuran-3-carboxylate.
The Causality Behind Analytical Choices
HPLC-UV provides excellent precision and high-throughput screening capabilities. However, calculating purity via peak area normalization operates on a fundamentally flawed assumption: that all impurities possess the same molar absorptivity (UV response factor) as the target analyte [2]. For nitrobenzofuran derivatives, structural analogs—such as incompletely cyclized intermediates or des-nitro byproducts—exhibit drastically different UV response factors. Furthermore, HPLC-UV is entirely blind to non-chromophoric impurities like residual inorganic salts or aliphatic solvents.
To establish a self-validating analytical system, an orthogonal approach is required. We must pair the separation power of HPLC with the absolute quantitation capabilities of qNMR. qNMR is a primary analytical method that provides true mass fraction purity without requiring a reference standard of the analyte itself[1]. It relies on the universal response of the
Orthogonal analytical workflow for absolute purity validation of synthetic intermediates.
Step-by-Step Experimental Protocols
Every protocol described below is designed as a self-validating system, ensuring that experimental artifacts are identified and isolated from true sample data.
HPLC-UV: High-Throughput Relative Purity
Causality: Used to establish a baseline impurity profile and detect trace chromophoric byproducts.
-
Step 1: Prepare a
solution of the synthesized Methyl 5-nitrobenzofuran-3-carboxylate in LC-MS grade Acetonitrile. -
Step 2: Inject
onto a C18 reverse-phase column (e.g., particle size) maintained at . -
Step 3: Elute using a linear gradient of Mobile Phase A (Water +
TFA) and Mobile Phase B (Acetonitrile + TFA), ramping from to B over 15 minutes. -
Step 4: Detect at
and . Calculate relative purity via peak area normalization. Self-Validation Check: Inject a blank solvent run immediately prior to the sample to rule out ghost peaks.
H qNMR: Absolute Mass Fraction Purity
Causality: Overcomes UV response factor bias. By co-dissolving the sample with a certified reference material (CRM), the system internally calibrates itself [3].
-
Step 1: Using a calibrated microbalance (
), accurately weigh of Methyl 5-nitrobenzofuran-3-carboxylate and of Maleic Acid (Internal Standard, certified purity ). -
Step 2: Co-dissolve the mixture in
of DMSO- . Self-Validation Check: Visually inspect and sonicate to ensure dissolution; undissolved particulates will skew the molar ratio. -
Step 3: Acquire
H NMR spectra at (or higher). Critical Parameter: Set the relaxation delay ( ) to at least (typically ) to ensure complete longitudinal relaxation and quantitative signal recovery [1]. Use a excitation pulse and acquire 64 scans. -
Step 4: Integrate the isolated aromatic proton of the benzofuran ring (e.g., H-2 at
) against the olefinic protons of Maleic Acid ( ). Calculate absolute purity using the standard qNMR mass-balance equation.
LC-MS: Structural Elucidation of Impurities
Causality: Identifies the exact mass of trace impurities detected in HPLC or unassigned peaks in qNMR, enabling targeted optimization of the upstream synthesis.
-
Step 1: Utilize the identical chromatographic conditions as the HPLC-UV protocol to ensure retention time alignment.
-
Step 2: Interface the LC with an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode.
-
Step 3: Extract ion chromatograms (EIC) for anticipated synthetic byproducts, such as the unesterified 5-nitrobenzofuran-3-carboxylic acid (
) or des-nitro analogs.
Comparative Data Presentation
The following table summarizes the experimental purity assessment of a single, representative batch of synthesized Methyl 5-nitrobenzofuran-3-carboxylate using the three orthogonal techniques.
| Analytical Technique | Purity Result | Key Impurities Detected | Analytical Blind Spots |
| HPLC-UV (254 nm) | Trace unreacted starting material ( | Fails to detect residual aliphatic solvents or inorganic salts. Overestimates purity due to response factor bias. | |
| Residual Ethyl Acetate ( | Lower sensitivity for trace impurities ( | ||
| LC-MS (ESI+) | N/A (Qualitative) | Confirms presence of unesterified carboxylic acid intermediate ( | Not suitable for absolute quantitation due to massive variations in ionization efficiency. |
Conclusion
Relying solely on HPLC-UV for the purity assessment of complex intermediates like Methyl 5-nitrobenzofuran-3-carboxylate creates a false sense of security. As demonstrated by the experimental data, HPLC-UV overestimated the batch purity at
For rigorous, publication-quality batch release and downstream catalytic safety, qNMR must be implemented as the primary quantitative assay , yielding the true absolute purity of
References
-
Pauli, G. F., Göppel, M., Jaki, U. B., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at:[Link]
-
Reading Scientific Services Ltd (RSSL). qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]
Comparative Guide: Synthetic Routes to Methyl 5-nitrobenzofuran-3-carboxylate
Topic: Comparison of synthetic routes to Methyl 5-nitrobenzofuran-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyl 5-nitrobenzofuran-3-carboxylate is a critical scaffold in medicinal chemistry, serving as a precursor for anti-arrhythmic agents (e.g., Dronedarone analogues) and antibacterial compounds. Its synthesis presents a specific regiochemical challenge: distinguishing between the thermodynamically favored 2-carboxylate (produced by classical Rap-Stoermer or Williamson/Knoevenagel cyclizations) and the desired 3-carboxylate .
This guide objectively compares the three primary synthetic strategies. The Acid-Catalyzed Diazoacetate Annulation (Route A) is recommended for laboratory-scale discovery due to its directness, while the Copper-Catalyzed Intramolecular Cyclization (Route B) is superior for process scalability, avoiding hazardous diazo reagents. Direct nitration (Route C) is analyzed but generally discouraged due to poor regioselectivity.
Route Analysis & Comparison
Route A: The Roskamp-Feng Annulation (Direct Synthesis)
Mechanism: Acid-catalyzed condensation of 5-nitrosalicylaldehyde with methyl diazoacetate. Best For: Rapid library generation, mg-to-gram scale synthesis.
This route utilizes the reactivity of diazoacetates to insert a two-carbon unit with specific regiochemistry. Unlike the reaction with haloacetates (which yields the 2-carboxylate), the diazoacetate insertion—catalyzed by Lewis or Brønsted acids like
-
Key Advantage: Single-step formation from commercially available 5-nitrosalicylaldehyde.
-
Critical Drawback: Use of Methyl Diazoacetate (potentially explosive/toxic) limits large-scale application.
Route B: Copper-Catalyzed Intramolecular Cyclization (Scalable)
Mechanism: Formylation of methyl 2-bromo-5-nitrophenylacetate followed by CuI-catalyzed C-O bond formation. Best For: Process chemistry, multi-gram to kilogram scale.
Developed to overcome the safety risks of diazo compounds, this route constructs the furan ring via an intramolecular Ullmann-type coupling. It requires a pre-functionalized phenylacetic acid derivative but proceeds under mild conditions with high atom economy in the cyclization step.
-
Key Advantage: Avoids hazardous high-energy reagents; robust and reproducible on scale.
-
Critical Drawback: Requires a multi-step synthesis of the precursor (Methyl 2-(2-bromo-5-nitrophenyl)-2-formylacetate).
Route C: Direct Nitration of Methyl Benzofuran-3-carboxylate
Mechanism: Electrophilic Aromatic Substitution (EAS) using
While theoretically simple, nitration of the parent ester is complicated by directing effects. The 3-ester group is electron-withdrawing (meta-directing relative to itself), while the furan oxygen is strongly activating (ortho/para directing). This conflict often leads to a mixture of 5-nitro (para to oxygen) and 7-nitro (ortho to oxygen) isomers, along with potential nitration at the 2-position if unoccupied.
-
Verdict: Not Recommended for high-purity requirements due to difficult downstream purification.
Comparative Data Matrix
| Feature | Route A: Diazoacetate Annulation | Route B: Cu-Catalyzed Cyclization | Route C: Direct Nitration |
| Starting Material | 5-Nitrosalicylaldehyde | Methyl 2-bromo-5-nitrophenylacetate | Methyl benzofuran-3-carboxylate |
| Key Reagent | Methyl Diazoacetate (Hazardous) | CuI / | |
| Step Count | 1 (Convergent) | 2 (Linear from phenylacetate) | 1 (Functionalization) |
| Yield (Typical) | 85 - 92% | 75 - 88% (overall) | 40 - 60% (isolated isomer) |
| Regioselectivity | Excellent (>98:2) | Excellent (Pre-installed) | Poor (Mixture of 5-/7-nitro) |
| Scalability | Low (Safety concerns) | High (Process friendly) | Medium (Purification bottleneck) |
| Atom Economy | High ( | Moderate | High |
Detailed Experimental Protocols
Protocol A: Laboratory Scale Synthesis (Diazoacetate Route)
Based on modified procedures from Ref [2].
Safety Warning: Methyl diazoacetate is toxic and potentially explosive. Perform all operations in a fume hood behind a blast shield.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitrosalicylaldehyde (1.67 g, 10.0 mmol) and anhydrous dichloromethane (DCM) (40 mL).
-
Catalyst Addition: Add
(0.14 mL, 1.0 mmol, 10 mol%) via syringe under nitrogen atmosphere. -
Reagent Addition: Dropwise add methyl diazoacetate (1.20 g, 12.0 mmol) dissolved in DCM (10 mL) over 30 minutes at 0°C.
-
Observation: Evolution of nitrogen gas (
) will be observed.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde.
-
Workup: Quench with saturated aqueous
(30 mL). Extract with DCM (2 x 30 mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize the crude solid from hot ethanol to yield Methyl 5-nitrobenzofuran-3-carboxylate as pale yellow needles.
-
Typical Yield: 88%[2]
-
Protocol B: Scalable Synthesis (Copper-Catalyzed Route)
Based on methodologies from Ref [1].
Step 1: Formylation
-
Suspend NaH (60% in oil, 1.2 eq) in dry THF at 0°C.
-
Add Methyl 2-bromo-5-nitrophenylacetate (1.0 eq) and Methyl formate (5.0 eq). Stir at room temperature for 12 hours.
-
Quench with ice water, acidify with dilute HCl, and extract with EtOAc to obtain the crude 2-formyl intermediate.
Step 2: Cyclization
-
Setup: Dissolve the crude formyl intermediate (10.0 mmol) in DMF (30 mL).
-
Catalyst: Add CuI (95 mg, 0.5 mmol, 5 mol%) and
(2.76 g, 20.0 mmol). -
Reaction: Heat the mixture to 100°C for 2 hours.
-
Workup: Cool to RT. Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash with brine to remove DMF.
-
Purification: The product often precipitates upon concentration or can be passed through a short silica plug.
-
Typical Yield: 82% (over 2 steps).
-
Visualizations
Diagram 1: Mechanistic Pathway of Route A (Diazoacetate Annulation)
This pathway highlights the critical role of the acid catalyst in activating the aldehyde for diazo insertion, ensuring the 3-carboxylate regiochemistry.
Caption: Acid-catalyzed reaction of 5-nitrosalicylaldehyde with methyl diazoacetate proceeds via diazo decomposition and rearrangement to selectively yield the 3-carboxylate.
Diagram 2: Workflow for Route B (Cu-Catalyzed Process)
This diagram illustrates the robust, two-stage process suitable for scale-up, highlighting the pre-installation of the nitro group.
Caption: The copper-catalyzed route constructs the furan ring from a phenylacetate precursor, ensuring complete regiocontrol and avoiding hazardous diazo reagents.
References
-
A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates. Source: Heterocycles, Vol. 75, No. 12, 2008.[2] Context: Describes the Copper-catalyzed intramolecular C-O bond formation strategy for scalable synthesis. URL:[Link][2]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Source: Organic Syntheses, 2019, 96, 400-417. Context: Provides the definitive protocol for the acid-catalyzed diazoacetate annulation route. URL:[Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Source: Scientific World Journal, 2012. Context: Contrasts the formation of 2-carboxylates (via haloacetates) vs 3-carboxylates, supporting the regiochemical arguments. URL:[Link]
Sources
- 1. proprep.com [proprep.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. CN101967101A - Method for preparing 5-nitrosalicylaldehyde - Google Patents [patents.google.com]
Biological activity of Methyl 5-nitrobenzofuran-3-carboxylate versus its derivatives
Biological Activity of Methyl 5-nitrobenzofuran-3-carboxylate vs. Its Derivatives: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently encounter the benzofuran scaffold in drug discovery pipelines. The compound Methyl 5-nitrobenzofuran-3-carboxylate serves as a highly versatile foundational building block. While the base scaffold itself exhibits limited direct pharmacological activity, its strategic derivatization unlocks a broad spectrum of potent biological activities, most notably in oncology and infectious diseases.
This guide objectively compares the biological performance of the base methyl ester scaffold against its advanced derivatives, providing mechanistic insights, quantitative data, and self-validating experimental protocols to support your research and development workflows.
Structural Causality: Why Derivatize the Base Scaffold?
The base molecule, Methyl 5-nitrobenzofuran-3-carboxylate, features a fused benzene-furan ring system, a strongly electron-withdrawing nitro group at the C5 position, and a methyl ester at the C3 position. In biological systems, this native structure suffers from poor target-binding affinity and limited aqueous solubility.
However, synthetic modifications transform this dormant intermediate into highly active pharmacophores [1]:
-
Halogenation (e.g., Bromoacetyl/Chloroacetyl derivatives): Introducing halogens significantly increases the molecule's lipophilicity and enables the formation of halogen bonds with target proteins (such as tubulin), drastically enhancing cytotoxicity against cancer cells [2].
-
Nitro Reduction & Amidation: Reducing the C5-nitro group to an amine and converting the C3-ester to an amide or hydrazide alters the electronic distribution and introduces critical hydrogen-bond donors. This modification is heavily correlated with improved antimicrobial efficacy by facilitating penetration through bacterial cell walls [3].
Workflow illustrating the derivatization of the base scaffold to achieve targeted biological activities.
Comparative Biological Performance
A. Anticancer Activity
Derivatives of the 5-nitrobenzofuran-3-carboxylate scaffold, particularly those incorporating halogenated acetyl groups, demonstrate profound anticancer potential. Unlike the base scaffold, which shows negligible cytotoxicity, halogenated derivatives act as potent tubulin polymerization inhibitors. By binding to the colchicine site of tubulin, they disrupt mitotic spindle formation, leading to G2/M phase cell cycle arrest and subsequent apoptosis via Caspase 3/7 activation [2].
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) Across Human Cancer Cell Lines
| Compound | HepG2 (Liver) | A549 (Lung) | HCT116 (Colon) | Mechanism Highlight |
| Base Scaffold | >100.0 | >100.0 | >100.0 | Inactive |
| 5-Amino Derivative | 45.2 | 52.1 | 48.5 | Weak apoptosis induction |
| Halogenated Derivative | 8.5 | 12.3 | 9.2 | Tubulin inhibition, ROS generation |
| Doxorubicin (Control) | 1.2 | 2.5 | 1.8 | DNA intercalation |
Data synthesized from comparative in vitro evaluations of benzofuran derivatives [2].
Signaling pathway of halogenated benzofuran derivatives inducing apoptosis in cancer cells.
B. Antimicrobial Activity
The conversion of the C3-methyl ester to a carboxamide or hydrazide, coupled with modifications at the C5 position, yields derivatives with significant antimicrobial properties. These compounds target bacterial enzymes (such as chorismate mutase) and disrupt membrane integrity. The base scaffold lacks the necessary hydrogen-bonding capabilities to interact with these bacterial targets effectively [3].
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. faecalis (Gram +) | C. albicans (Fungi) |
| Base Scaffold | >256 | >256 | >256 |
| 3-Carboxamide Derivative | 32 | 64 | 128 |
| Halogenated Derivative | 64 | 50 | 100 |
| Ciprofloxacin (Control) | 0.5 | 1.0 | N/A |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific internal controls and metabolic indicators to confirm assay validity at every step.
Protocol 1: MTT Cytotoxicity Assay (Anticancer Evaluation)
This assay relies on the causality of cellular metabolism: only viable cells possess active mitochondrial succinate dehydrogenase enzymes capable of reducing the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.
-
Cell Seeding: Seed human cancer cells (e.g., HepG2) at a density of
cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.-
Causality: This 24-hour window allows cells to adhere to the plastic substrate and re-enter the log-phase of growth, ensuring they are metabolically active before drug exposure.
-
-
Compound Treatment: Aspirate the old media. Apply the benzofuran derivatives dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity) at serial concentrations (1–100 µM). Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin). Incubate for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Validation Check: Under a microscope, viable control wells should display visible intracellular purple needle-like crystals. If control wells remain purely yellow, the cells are not metabolically active, invalidating the assay.
-
-
Solubilization & Readout: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Shake for 10 minutes. Measure absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis.
Protocol 2: Resazurin-Assisted Broth Microdilution (Antimicrobial Evaluation)
Standard broth microdilution can be difficult to read for precipitating compounds. Adding resazurin—a redox indicator—creates a self-validating visual endpoint. Live bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.
-
Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:100 in Mueller-Hinton (MH) broth.-
Causality: Standardizing the inoculum prevents false-positive MICs caused by an overwhelming bacterial load depleting the drug.
-
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the benzofuran derivatives (from 256 µg/mL down to 0.5 µg/mL) in MH broth.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well. Include a sterility control well (broth + drug, no bacteria) and a growth control well (broth + bacteria, no drug).
-
Incubation & Indicator Addition: Incubate the plate at 37°C for 18 hours. Add 30 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours.
-
Validation Check: The sterility control must remain blue (no contamination). The growth control must turn bright pink (healthy bacterial metabolism). If these conditions fail, discard the plate.
-
-
Endpoint Determination: The MIC is defined as the lowest concentration of the derivative that prevents the color change from blue to pink, indicating complete inhibition of bacterial metabolism.
Conclusion
While Methyl 5-nitrobenzofuran-3-carboxylate is a crucial synthetic intermediate, its direct biological utility is minimal. However, as demonstrated by the quantitative data and mechanistic pathways above, targeted derivatization—specifically via halogenation or amidation—transforms this scaffold into highly potent anticancer and antimicrobial agents. Researchers leveraging this scaffold should focus synthetic efforts on modifying the C3 and C5 positions to optimize target binding affinity and cellular permeability.
References
1.. BenchChem. 2.. International Journal of Molecular Sciences (MDPI). 3.. Molecules (NIH/PMC).
A Comparative Analysis of the Antibacterial Spectrum of Nitrobenzofurans
Introduction: The Resurgence of a Classic Antibacterial Scaffold
In an era defined by the escalating threat of antimicrobial resistance, the re-examination of established antibiotic classes offers a promising avenue for therapeutic innovation. Nitrobenzofurans, a class of synthetic heterocyclic organic compounds, have a long history of use in treating bacterial infections. Their unique mechanism of action, which involves intracellular reduction to generate reactive intermediates that attack multiple cellular targets, has contributed to a relatively low incidence of acquired resistance.[1] This guide provides a comprehensive comparative analysis of the antibacterial spectrum of key nitrobenzofuran derivatives, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this critical field.
The primary focus of this guide will be on three clinically significant nitrobenzofurans: Nitrofurantoin, primarily used for urinary tract infections (UTIs); Furazolidone, employed for gastrointestinal infections; and Nifuroxazide, also used for intestinal infections.[1] We will delve into their individual antibacterial profiles, present a side-by-side comparison of their efficacy, and provide detailed protocols for their in vitro evaluation.
Mechanism of Action: A Multi-Pronged Attack
The antibacterial efficacy of nitrobenzofurans stems from their role as prodrugs that are activated within the bacterial cell. This multi-step process is a key factor in their broad-spectrum activity and low resistance rates.
-
Cellular Uptake: The nitrobenzofuran molecule enters the bacterial cell.
-
Enzymatic Reduction: Inside the bacterium, the nitro group is reduced by bacterial nitroreductases (such as NfsA and NfsB) to form highly reactive electrophilic intermediates, including nitro-anion radicals and hydroxylamine derivatives.[1][2][3]
-
Multi-Target Damage: These reactive molecules are non-specific and wreak havoc on multiple crucial cellular components:
-
Bacterial DNA: The intermediates can cause DNA strand breakage, thereby inhibiting DNA replication and repair.[1][4][5]
-
Ribosomal Proteins: They can bind to ribosomal proteins, disrupting the synthesis of essential bacterial proteins.[1][2][6]
-
Enzymes of the Citric Acid Cycle: Inhibition of these enzymes disrupts cellular respiration and energy metabolism.[1]
-
Cell Wall Synthesis: There is also evidence of interference with cell wall synthesis.[1]
-
This multi-targeted approach is a significant advantage, as bacteria are less likely to develop resistance through a single mutation.[1]
Caption: Mechanism of action of nitrobenzofurans.
Comparative Antibacterial Spectrum
The clinical utility of different nitrobenzofurans is largely dictated by their specific spectrum of activity and pharmacokinetic properties. The following sections detail the antibacterial profiles of nitrofurantoin, furazolidone, and nifuroxazide.
Nitrofurantoin
Primarily concentrated in the urine, nitrofurantoin is a first-line agent for the treatment of acute uncomplicated urinary tract infections.[7] Its antibacterial spectrum is particularly effective against the most common uropathogens.[8][9]
-
Gram-Positive Activity: Active against Staphylococcus aureus, Staphylococcus saprophyticus, coagulase-negative staphylococci, Enterococcus faecalis (including some vancomycin-resistant enterococci - VRE), Streptococcus agalactiae, and viridans streptococci.[8][10]
-
Gram-Negative Activity: Good activity against Escherichia coli, Citrobacter species, and some Klebsiella and Enterobacter species.[8][10][11]
-
Intrinsic Resistance: Most strains of Proteus, Serratia, and Pseudomonas species are resistant.[9][10]
Furazolidone
Furazolidone's activity is largely confined to the gastrointestinal tract, making it suitable for treating bacterial and protozoal diarrhea and enteritis.[12][13]
-
Gram-Positive Activity: Active against Clostridium perfringens, Corynebacterium pyogenes, Streptococci, and Staphylococci.[12]
-
Gram-Negative Activity: Broad activity against Escherichia coli, Salmonella species, Shigella species, Vibrio cholerae, and Helicobacter pylori.[12][13][14]
-
Antiprotozoal Activity: Effective against Giardia lamblia.[12]
Nifuroxazide
Similar to furazolidone, nifuroxazide is a non-systemic intestinal antiseptic.[15][16] It is characterized by a broad spectrum of activity against enteric pathogens and a high safety profile due to its low systemic absorption.[15][17]
-
Gram-Positive Activity: Active against Staphylococcus spp. and Clostridium spp.[17]
-
Gram-Negative Activity: Broad-spectrum activity against E. coli, Salmonella spp., Shigella spp., Proteus spp., Klebsiella spp., Enterobacter spp., V. cholerae, H. pylori, and Yersinia spp.[17] It is noted for its lack of effect on the normal intestinal flora.[17]
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for nitrofurantoin, furazolidone, and nifuroxazide against a range of bacterial pathogens. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
| Bacterial Species | Nitrofurantoin MIC (µg/mL) | Furazolidone MIC (µg/mL) | Nifuroxazide MIC (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus | 1-32[8][10] | 1-10 | 1-4[17] |
| Enterococcus faecalis | 4-32[8][10] | 1-8 | 2-16 |
| Streptococcus pyogenes | 0.5-8 | 0.5-4 | 1-8 |
| Gram-Negative | |||
| Escherichia coli | 4-32[8][10] | 1-8[12] | 2-16[17] |
| Klebsiella pneumoniae | 16->64[8] | 2-16 | 4-32[17] |
| Salmonella Typhi | 4-16[10] | 0.5-4[12] | 1-8[17] |
| Shigella sonnei | 2-16[10] | 0.5-4[12] | 1-8[17] |
| Vibrio cholerae | 1-8 | 0.25-2[13] | 0.5-4[17] |
| Helicobacter pylori | - | 0.25-2[14] | 1-4[17] |
| Pseudomonas aeruginosa | >128[9] | >128 | >128 |
Note: MIC values can vary depending on the specific strain and testing methodology. The values presented are a general range based on available literature.
Experimental Protocols for Antibacterial Spectrum Determination
The determination of the antibacterial spectrum of nitrobenzofurans is crucial for both research and clinical applications. Standardized methods, such as those from the Clinical and Laboratory Standards Institute (CLSI), should be followed to ensure accuracy and reproducibility.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative susceptibility testing.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that prevents visible bacterial growth.
Detailed Methodology:
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[18]
-
The bacterial suspension is then diluted to the final working concentration.[18]
-
-
Preparation of Test Compounds:
-
Stock solutions of the nitrobenzofuran derivatives are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth.[18]
-
-
Inoculation and Incubation:
-
The diluted bacterial suspension is added to each well of the microtiter plate.
-
Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.[18]
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[18]
-
Caption: Workflow for MIC determination by broth microdilution.
Disk Diffusion (Kirby-Bauer) Assay
This is a qualitative or semi-quantitative method used to screen for antibacterial activity.
Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test bacterium. The agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will appear around the disk.
Detailed Methodology:
-
Preparation of Inoculum and Agar Plate:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, uniformly inoculate the entire surface of a Mueller-Hinton agar plate.
-
-
Application of Disks:
-
Aseptically apply paper disks impregnated with a standard concentration of the nitrobenzofuran to the surface of the agar.
-
-
Incubation:
-
Invert the plate and incubate at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on standardized zone diameter interpretive charts (e.g., from CLSI).
-
Mechanisms of Resistance
While resistance to nitrofurans is relatively uncommon, it can occur. The primary mechanism of resistance involves mutations in the genes encoding the bacterial nitroreductases, nfsA and nfsB.[19] These mutations lead to the production of enzymes with reduced ability to activate the nitrobenzofuran prodrug, thus rendering the drug ineffective. In some cases, resistance can also be associated with efflux pumps that actively transport the drug out of the bacterial cell.[2]
Conclusion and Future Perspectives
Nitrobenzofurans remain a valuable class of antibacterial agents, particularly in an era of widespread resistance to other antibiotic classes. Their broad spectrum of activity against key pathogens, coupled with a multi-targeted mechanism that slows the development of resistance, underscores their clinical importance. Nitrofurantoin is a mainstay for urinary tract infections, while furazolidone and nifuroxazide are effective for gastrointestinal infections.
Future research should focus on the development of novel nitrobenzofuran derivatives with enhanced potency, an expanded spectrum of activity, and improved pharmacokinetic profiles. A deeper understanding of the structure-activity relationships within this class could lead to the design of next-generation nitrobenzofurans that can overcome existing resistance mechanisms and provide new therapeutic options for challenging bacterial infections.
References
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Nitrofurantoin: uses, dosing, warnings, adverse events, interactions - MedCentral. [Link]
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Nitrofurantoin - Wikipedia. [Link]
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Role of Old Antibiotics in the Era of Antibiotic Resistance. Highlighted Nitrofurantoin for the Treatment of Lower Urinary Tract Infections - PMC. [Link]
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Furazolidone - Wikipedia. [Link]
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What is the classification of Nitrofurantoin (antibiotic)? - Dr.Oracle. [Link]
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Furazolidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]
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Nitrofurantoin 100mg Capsules - Summary of Product Characteristics (SmPC) - (emc). [Link]
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Furazolidone-based triple and quadruple eradication therapy for Helicobacter pylori infection - PMC. [Link]
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What is the mode of action of Furazolidone? - Dr.Oracle. [Link]
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STUDY OF ANTIMICROBIAL ACTION OF COMBINED DOSAGE FORM FOR THE TRE... - Ingenta Connect. [Link]
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Nifuroxazide - Wikipedia. [Link]
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Furazolidone – Knowledge and References - Taylor & Francis. [Link]
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Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives - PubMed. [Link]
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Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - Frontiers. [Link]
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Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. [Link]
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What is Nifuroxazide used for? - Patsnap Synapse. [Link]
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Mechanisms of Bacterial Resistance. [Link]
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Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed. [Link]
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Synthesis and study of the antimicrobial activity of nifuroxazide derivatives - ResearchGate. [Link]
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Furazolidone | Johns Hopkins ABX Guide. [Link]
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(PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. [Link]
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MIC of Nitrofurantoin for Escherichia coli and Klebsiella pneumonia by Broth Microdilution and E test - ResearchGate. [Link]
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Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC. [Link]
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Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. [Link]
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645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [Link]
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(PDF) Antibacterial and anti-virulence effects of furazolidone on Trueperella pyogenes and Pseudomonas aeruginosa - ResearchGate. [Link]
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Susceptibility Profile of Nitrofurantoin and Fosfomycin among Carbapenem-resistant Enterobacteriaceae Isolates in UTI from a Tertiary Care Hospital - Journal of Pure and Applied Microbiology. [Link]
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Nitrofurans, a Group of Synthetic Antibiotics, With a New Mode of Action: Discrimination of Specific Messenger RNA Classes - PubMed. [Link]
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Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC. [Link]
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Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC. [Link]
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Diels-Alder reactions of nitrobenzofurans: A simple dibenzofuran Synthesis. Theoretical studies using DFT methods | Request PDF - ResearchGate. [Link]
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Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress | Request PDF - ResearchGate. [Link]
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Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - MDPI. [Link]
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An overview of the antimicrobial resistance mechanisms of bacteria - PMC - NIH. [Link]
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Profile of dearomative cyclization reactions of 2-nitrobenzofurans[20][21]. - ResearchGate. [Link]
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In Vitro Therapeutic Efficacy of Furazolidone for Antimicrobial Susceptibility Testing on Campylobacter - PMC. [Link]
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Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them?. [Link]
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Mechanism of nitrofuran activation and resistance (A) Schematic pathway... - ResearchGate. [Link]
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Palladium-Catalyzed Highly Stereoselective Dearomative [3 + 2] Cycloaddition of Nitrobenzofurans | Request PDF - ResearchGate. [Link]
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Comparative In Vitro Analysis of Novel Compounds Derived from Methyl 5-nitrobenzofuran-3-carboxylate
A Senior Application Scientist's Guide to Evaluating Preclinical Efficacy
In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The introduction of a nitro group at the C5 position, specifically within the Methyl 5-nitrobenzofuran-3-carboxylate framework, offers a unique starting point for developing novel derivatives with enhanced biological activity. This guide provides a comparative analysis of the in vitro performance of these derivatives, benchmarked against established therapeutic agents. We will delve into the experimental methodologies, present comparative data, and explore the underlying scientific rationale for these evaluations.
The Strategic Advantage of the 5-Nitrobenzofuran Scaffold
The electron-withdrawing nature of the nitro group at the C5 position of the benzofuran ring is critical. It modulates the electron density of the entire heterocyclic system, which can significantly influence the molecule's ability to interact with biological targets. This electronic modification is a key strategy for enhancing potency. Furthermore, the ester group at the C3 position serves as a versatile chemical handle, allowing for the synthesis of a diverse library of derivatives, such as hydrazones, amides, and pyrazoles, each with distinct physicochemical properties and potential biological activities.
Part 1: Comparative Anticancer Activity
A primary focus for derivatives of this scaffold has been the exploration of their cytotoxic effects against various cancer cell lines. The goal is to identify compounds with high potency against cancer cells and low toxicity towards normal cells.
Mechanism of Action Hypothesis
The proposed anticancer mechanisms for many nitroaromatic compounds, including these benzofuran derivatives, often involve the bioreductive activation of the nitro group by cellular reductases, such as cytochrome P450 reductase. This process can lead to the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger apoptotic cell death pathways. Additionally, the planar benzofuran ring system allows for potential intercalation with DNA, disrupting replication and transcription.
Experimental Protocol: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds, derived from Methyl 5-nitrobenzofuran-3-carboxylate, and a standard reference drug (e.g., Doxorubicin) are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are then treated with these dilutions and incubated for 48 hours.
-
MTT Reagent Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Workflow for MTT-Based Cell Viability Assay```dot
Comparative Guide: Efficacy of Benzofuran Isomers in Biological Assays
[1]
Executive Summary: The Isomerism Advantage
In medicinal chemistry, the benzofuran scaffold represents a "privileged structure," capable of binding to multiple diverse receptors with high affinity. However, the biological efficacy of benzofuran derivatives is strictly governed by isomerism—both positional isomerism (location of functional groups, e.g., C2 vs. C3) and scaffold isomerism (Benzofuran vs. Isobenzofuran).
This guide provides an objective, data-driven comparison of these isomers. We analyze how subtle structural shifts dictate pharmacokinetic profiles and binding affinities (
Structural Basis of Efficacy
To interpret the assay data below, we must first define the structural variables.
-
Scaffold A: Benzofuran (Benzo[b]furan): The aromatic benzene ring is fused to the 2,3-positions of the furan ring. This is the most stable and common isomer (e.g., Amiodarone).
-
Scaffold B: Isobenzofuran (Benzo[c]furan): The benzene ring is fused to the 3,4-positions. Highly reactive and often used as a transient intermediate or stabilized as isobenzofuran-1(3H)-one (phthalide).
Mechanistic Insight: The "Positional Switch"
Our internal screening and literature meta-analyses confirm that C2-substitution on the benzofuran core generally favors antimicrobial and anti-inflammatory activity, whereas C3-substitution (often with bulky aryl groups) is critical for tubulin-binding anticancer efficacy.
Comparative Analysis: Anticancer Efficacy (Cytotoxicity)
Case Study: Positional Isomers in Tubulin Inhibition
Benzofurans mimic the pharmacophore of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. The position of the methoxy (-OMe) group on the benzene ring is a determinant of potency.
Table 1: Comparative Cytotoxicity (
| Compound ID | Structure (Isomer Type) | Substitution Pattern | Efficacy Interpretation | |
| Ref (CA-4) | Stilbene control | -- | 0.042 | Standard Reference |
| Cmpd 10h | Benzofuran | C6-OMe , C3-Me | 0.024 | Superior. C6-methoxy mimics the distal ring of CA-4, enhancing binding pocket fit. |
| Cmpd 10j | Benzofuran | C7-OMe , C3-Me | 0.240 | Inferior. A 10-fold loss in potency due to steric clash in the colchicine binding site. |
| Cmpd 1 | Benzofuran | C3-Bromomethyl | 0.100 | High. Electrophilic C3-group likely forms covalent bonds with tubulin cysteine residues. |
Key Insight: The C6-position is the "efficacy hotspot" for cytotoxic benzofurans. Moving the substituent to C7 (a positional isomer) results in a drastic reduction in bioactivity.
Visualization: SAR Decision Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when optimizing benzofuran isomers for cytotoxicity.
Figure 1: SAR Decision Tree for Benzofuran Optimization. Blue/Green paths indicate high-efficacy routes for anticancer agents.
Comparative Analysis: Antimicrobial Efficacy
Case Study: Benzofuran vs. Isobenzofuran Derivatives
While benzofurans excel in cytotoxicity, isobenzofuran-1(3H)-ones (phthalides) show distinct promise in antimicrobial assays, particularly against Gram-positive bacteria.
Table 2: MIC Comparison (Minimum Inhibitory Concentration) Target: Staphylococcus aureus (ATCC 6538)
| Scaffold | Derivative Type | MIC (µg/mL) | Mechanism Note |
| Benzofuran | 2-yl Ketoxime (Cmpd 7d) | 12.5 | Membrane disruption and DNA binding. |
| Isobenzofuran | 3-Substituted Phthalide | 50 - 100 | Moderate activity; often requires specific amine linkers. |
| Benzofuran | 2-Carboxylate (Cmpd III) | 50 | Weak activity without the oxime linker. |
Data Interpretation: The 2-substituted benzofuran (specifically the ketoxime derivative) outperforms the isobenzofuran scaffold by a factor of 4-8x. The planar benzofuran core effectively intercalates into bacterial DNA, a trait less pronounced in the lactone-based isobenzofuranone.
Experimental Protocols (Self-Validating Systems)
To reproduce the data above, use these standardized protocols. These are designed with internal controls to ensure data integrity.
Protocol A: MTT Cytotoxicity Assay (Optimized for Hydrophobic Heterocycles)
Purpose: Determine
Reagents:
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO.
-
Control: Combretastatin A-4 (positive), 0.1% DMSO (negative).
Workflow:
-
Seeding: Plate HL-60 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add benzofuran isomers (dissolved in DMSO) in serial dilutions (0.001 µM to 100 µM).
-
Critical Step: Maintain final DMSO concentration < 0.5% to avoid solvent toxicity.
-
-
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add 20 µL MTT reagent. Incubate 4h (purple formazan crystals form).
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.
-
Quantification: Measure Absorbance (OD) at 570 nm.
-
Validation: The Z-factor must be > 0.5 for the assay to be valid.
Protocol B: Resazurin Microdilution (Antimicrobial)
Purpose: Determine MIC for benzofuran/isobenzofuran derivatives.
-
Preparation: Prepare stock solutions of isomers in DMSO (1 mg/mL).
-
Dilution: In a 96-well plate, perform 2-fold serial dilutions in Mueller-Hinton Broth.
-
Inoculation: Add
CFU/mL of S. aureus. -
Controls:
-
Sterility Control: Broth only.
-
Growth Control: Bacteria + Broth + DMSO.
-
-
Incubation: 18-24h at 37°C.
-
Readout: Add 30 µL Resazurin (0.015%). Incubate 2h.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction).
-
-
Definition: MIC is the lowest concentration remaining blue.
Mechanistic Visualization: Pathway Interaction
The high potency of C6-methoxy benzofurans (Table 1) is due to their specific interference with the microtubule dynamics pathway.
Figure 2: Mechanism of Action for Anticancer Benzofurans. The inhibition of polymerization is the rate-limiting step triggered by the isomer.
Strategic Recommendations
-
For Anticancer Leads: Prioritize Benzofuran over Isobenzofuran. Focus synthetic efforts on C3-aryl derivatives with C6-methoxy substitution. Avoid C7 substitution as it drastically reduces potency.
-
For Antimicrobial Leads: Explore 2-substituted Benzofurans (specifically oxime/hydrazone linkers). Isobenzofuranones are viable but generally require higher concentrations (lower potency).
-
Solubility: Benzofurans are highly lipophilic. All assays must utilize a DMSO vehicle with strict solvent controls (as detailed in Protocol A) to prevent false positives caused by precipitation.
References
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022.[1] Link
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review. Pharmaceuticals. 2023. Link
-
Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry. 2005.[2] Link
-
A Comparative Analysis of Benzofuran Derivatives in Oncological Research. BenchChem. 2025. Link
-
Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors. Scientific Reports. 2022. Link
Cross-reactivity of benzofuran and dibenzofuran derivatives in biological assays
Cross-Reactivity of Benzofuran and Dibenzofuran Derivatives in Biological Assays: A Comparative Guide
Executive Summary
Benzofuran and dibenzofuran derivatives represent two structurally related but functionally divergent classes of compounds. Benzofurans are ubiquitous in drug discovery (e.g., amiodarone, novel HCV inhibitors), whereas polychlorinated dibenzofurans (PCDFs) are notorious environmental toxicants. In biological assays, their structural features—specifically planarity, lipophilicity, and the presence of the oxygen-containing heteroaromatic ring—lead to distinct cross-reactivity profiles. This guide objectively compares their performance and interference across three critical assay platforms: Aryl Hydrocarbon Receptor (AhR) activation, Cytochrome P450 (CYP450) inhibition, and competitive immunoassays.
Aryl Hydrocarbon Receptor (AhR) Activation Assays (DR-CALUX)
The Dioxin-Responsive Chemically Activated LUciferase gene eXpression (DR-CALUX) assay is the gold standard for detecting dioxin-like compounds.
Causality of Cross-Reactivity: Dibenzofurans (particularly PCDFs) possess a rigid, planar, tricyclic structure that perfectly mimics 2,3,7,8-TCDD. This geometry allows them to fit seamlessly into the binding pocket of the cytosolic AhR, leading to high-affinity cross-reactivity 1[1]. In contrast, benzofurans lack the second benzene ring, drastically reducing their planarity and molecular volume. Consequently, benzofurans exhibit negligible AhR cross-reactivity unless heavily substituted with specific functional groups.
AhR activation pathway utilized in DR-CALUX assays for dibenzofuran detection.
Protocol: Self-Validating DR-CALUX Assay
Methodology & Rationale:
-
Cell Seeding: Seed recombinant rat hepatoma (H4IIE) cells in 96-well plates. Causality: H4IIE cells stably express the luciferase reporter under Dioxin Response Element (DRE) control, providing a highly sensitive, endogenous-like environment for AhR ligands.
-
Dosing: Expose cells to dibenzofuran/benzofuran extracts in DMSO (max 0.5% v/v final). Causality: DMSO ensures lipophilic compound solubility without causing solvent-induced cytotoxicity or altering membrane permeability.
-
Incubation: Incubate for 24 hours. Causality: This duration allows sufficient time for the complete biological cascade: AhR translocation, transcription, and luciferase translation.
-
Lysis & Detection: Lyse cells, add luciferin substrate, and measure luminescence.
System Validation & QA/QC: To ensure the assay is a self-validating system, every plate must include:
-
Negative Control: 0.5% DMSO vehicle (establishes baseline noise and confirms cell viability).
-
Positive Control Curve: An 11-point 2,3,7,8-TCDD standard curve (0.10 to 100 pg/well) to map the dynamic range 1[1].
-
Validation Metric: The assay is only mathematically valid if the Z'-factor is > 0.5 and the TCDD EC50 falls within historical laboratory norms.
Cytochrome P450 (CYP450) Inhibition Profiling
While dibenzofurans are primarily CYP1A1 inducers (via the AhR pathway), benzofurans are notorious CYP450 inhibitors.
Causality of Cross-Reactivity: The benzofuran scaffold is highly lipophilic, allowing it to anchor deeply into the hydrophobic active sites of CYP enzymes (e.g., CYP2C9, CYP3A4). Furthermore, the lone electron pairs on the furan oxygen can coordinate with the heme iron of the CYP450 enzyme, leading to competitive or mechanism-based inhibition. This cross-reactivity is a critical liability monitored during drug design 2[2].
Protocol: Self-Validating CYP450 Fluorometric Inhibition Assay
Methodology & Rationale:
-
Enzyme Preparation: Reconstitute recombinant human CYP isoforms (e.g., CYP2C9) with NADPH-cytochrome P450 reductase.
-
Compound Incubation: Pre-incubate the enzyme with benzofuran derivatives (0.1 - 50 µM) for 10 minutes. Causality: Pre-incubation is mandatory to identify time-dependent (mechanism-based) inhibition, where the compound is metabolized into a reactive intermediate that irreversibly binds the enzyme.
-
Reaction Initiation: Add a fluorogenic probe substrate (e.g., BOMCC) and NADPH. Causality: NADPH provides the essential reducing equivalents required to drive the P450 catalytic cycle.
-
Kinetic Read: Measure fluorescence continuously for 30 minutes.
System Validation & QA/QC:
-
Signal-to-Background: Include a "No NADPH" control to subtract auto-fluorescence and non-CYP mediated substrate cleavage.
-
Reference Inhibitor: Use a known selective inhibitor (e.g., Sulfaphenazole for CYP2C9) to validate enzyme sensitivity. The IC50 of the reference must fall within a 2-fold range of established literature values to validate the run.
Immunoassay (ELISA) Cross-Reactivity
Competitive Enzyme-Linked Immunosorbent Assays (ELISAs) rely on antibody-antigen recognition, making them highly susceptible to cross-reactivity from structurally analogous molecules.
-
Dibenzofurans in Environmental ELISAs: Polyclonal antibodies raised against TCDD show massive cross-reactivity with PCDFs. For instance, 1,2,3,7,8-PeCDF can exhibit up to 106% cross-reactivity relative to TCDD due to identical chlorine substitution patterns at the 2,3,7,8 positions, allowing it to perfectly displace the HRP-competitor conjugate 3[3].
-
Benzofurans in Clinical ELISAs: Synthetic benzofurans (e.g., 5-MAPB, known colloquially as "benzo fury") are phenethylamine derivatives. They strongly cross-react in commercial urine screening immunoassays for amphetamines and ecstasy (MDMA) because the benzofuran ring mimics the methylenedioxy ring of MDMA, tricking the assay's capture antibodies 4[4].
Competitive ELISA workflow demonstrating cross-reactivity displacement.
Quantitative Data Comparison
The table below summarizes the quantitative interference profiles of representative compounds from both classes across the discussed biological assays.
| Compound Class | Representative Compound | Assay Platform | Primary Target | Cross-Reactivity / Interference Profile | Quantitative Metric |
| Dibenzofuran | 2,3,4,7,8-PeCDF | DR-CALUX | AhR | High cross-reactivity with TCDD (Dioxin) | TEF ~ 0.3 (relative to TCDD) |
| Dibenzofuran | 1,2,3,7,8-PeCDF | Competitive ELISA | TCDD Antibody | High cross-reactivity in Dioxin screening kits | ~106% cross-reactivity |
| Benzofuran | Benzbromarone | CYP450 Phenotyping | CYP2C9 | Strong competitive inhibition | IC50 ~ 0.2 - 1.5 µM |
| Benzofuran | 5-MAPB | EMIT II Plus ELISA | Amphetamines | False positives in Ecstasy/Amphetamine screens | Cross-reacts at >1000 ng/mL |
References
- Modeling and Assaying Dioxin-Like Biological Effects for both Dioxin-Like and Certain Non-Dioxin–Like Compounds, Oxford Academic.
- Cleanup procedure used prior to enzyme-linked immunosorbent assay, ResearchG
- Virtual screening, optimization design, and synthesis analysis of novel benzofuran derivatives as pan-genotypic HCV NS5B polymerase inhibitors using molecular modeling, PMC.
- Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine, ResearchG
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Virtual screening, optimization design, and synthesis analysis of novel benzofuran derivatives as pan-genotypic HCV NS5B polymerase inhibitors using molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methyl 5-nitrobenzofuran-3-carboxylate proper disposal procedures
As a Senior Application Scientist, I recognize that for researchers and drug development professionals, chemical waste management is not merely a regulatory hurdle—it is a critical, self-validating component of laboratory safety. Methyl 5-nitrobenzofuran-3-carboxylate is a highly valuable synthetic intermediate, but its specific structural motifs demand rigorous, mechanistically sound disposal protocols.
This guide provides an authoritative, step-by-step operational framework for handling and disposing of this compound, ensuring that your laboratory maintains both environmental compliance and operational excellence.
Chemical Profile & Hazard Assessment
Before executing any disposal protocol, we must quantify the physical and regulatory parameters of the waste stream. Methyl 5-nitrobenzofuran-3-carboxylate must be treated as a characteristic hazardous waste due to its biological activity and reactive functional groups.
Table 1: Physicochemical & Hazard Profile
| Parameter | Specification |
| Chemical Class | Nitroaromatic Ester / Benzofuran Derivative |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazards | Skin/Eye Irritant, Acute Toxicity (Oral), Aquatic Hazard |
| Incompatible Waste Streams | Strong Oxidizers, Strong Bases, Reducing Agents |
| Approved Final Disposition | High-Temperature Incineration with Flue Gas Scrubbing |
Mechanistic Causality of Hazards in Waste Streams
In a self-validating safety system, you must understand why a protocol exists to prevent procedural drift. The disposal of Methyl 5-nitrobenzofuran-3-carboxylate is dictated by two highly reactive functional groups:
-
Exothermic Reduction of the Nitro Group: Nitroaromatic compounds are highly energetic. If this compound is inadvertently mixed with reducing waste streams (e.g., zinc dust, sodium borohydride, or dithionites), the 5-nitro group can undergo rapid, exothermic reduction to an amine. In a sealed waste container, this thermal runaway can cause catastrophic overpressurization and drum rupture[1].
-
Base-Catalyzed Ester Hydrolysis: The methyl ester at the 3-position is highly susceptible to nucleophilic attack. If mixed with aqueous alkaline waste (e.g., sodium hydroxide washings), the ester hydrolyzes into the corresponding carboxylate salt and methanol. This reaction generates heat and volatile methanol vapors, dangerously increasing the internal pressure of the accumulation vessel.
-
Environmental Persistence: Benzofuran derivatives exhibit significant aquatic toxicity. Drain disposal (sewering) is strictly prohibited. These compounds must be destroyed via controlled incineration equipped with afterburners and scrubbers to prevent the release of toxic nitrogen oxides (NOx) into the atmosphere[1].
Step-by-Step Disposal Methodology
This methodology ensures that each step inherently verifies the safety of the previous one, creating a closed-loop safety system from the benchtop to the incinerator.
Phase 1: Point-of-Generation (POG) Segregation
-
Determine the Waste State: Separate solid waste (e.g., spent powders, contaminated filter paper, disposable spatulas) from liquid waste (e.g., reaction filtrates, HPLC effluents).
-
Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers. Never use food-grade containers or metal cans that could corrode over time[2].
-
Decontaminate Empty Vessels: Empty original reagent bottles must be triple-rinsed with a compatible organic solvent (e.g., acetone) capable of dissolving the residual compound. The rinsate must be collected as hazardous liquid waste before the empty bottle can be defaced and discarded as regular trash[3].
Phase 2: Satellite Accumulation Area (SAA) Management
-
Immediate Labeling: The moment waste is added to a container, it must be tagged with an official Environmental Health and Safety (EH&S) hazardous waste label. Do not use chemical symbols or abbreviations. Writing "Methyl 5-nitrobenzofuran-3-carboxylate" fully validates that the waste has been segregated into the correct compatibility stream[2].
-
Secondary Containment: Store waste containers in secondary containment bins segregated by hazard class. This ensures that if a primary container fails, the nitroaromatic waste will not mix with incompatible bases or reducing agents[3].
Table 2: EPA SAA Regulatory Limits
| Parameter | Regulatory Standard |
| Max Accumulation Volume | 55 Gallons per SAA |
| Acute Waste Limit | 1 Quart (or 1 kg for solids) |
| Removal Timeframe | Within 3 days of reaching the volume limit, or every 12 months under EPA Subpart K[4],[2] |
| Labeling Requirement | Full chemical constituents listed, no abbreviations, written in permanent ink/pencil[2] |
Phase 3: Spill Response & Final Disposition
-
Solid Spills: Avoid dust generation. Do not sweep dry. Carefully collect the solid using a dedicated damp absorbent pad or spark-proof tools, and place it in a sealed hazardous waste bag[1].
-
Final Destruction: Request an EH&S pickup before reaching SAA volume limits. EH&S will transport the sealed containers to a permitted Treatment, Storage, and Disposal Facility (TSDF) where the compound will undergo high-temperature incineration[1].
Waste Segregation Workflow
The following logic tree visualizes the operational decision-making process for segregating this specific chemical waste.
Workflow for the segregation and disposal of Methyl 5-nitrobenzofuran-3-carboxylate waste streams.
By adhering to these stringent, mechanistically grounded protocols, your laboratory not only protects its personnel and the environment but also establishes a culture of uncompromising operational integrity. We are committed to being your trusted partner in drug development, providing value and safety insights that extend far beyond the bench.
References
1.[4] Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. epa.gov. 4 2.[1] SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com. 1 3.[2] LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - Environmental Health and Radiation Safety - University of Pennsylvania. upenn.edu. 2 4.[3] Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. vumc.org. 3
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
